2-Chloro-N-ethyl-6-fluorobenzenemethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQEQZDCJUWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978741 | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-59-8 | |
| Record name | Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62924-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a halogenated benzylamine derivative with potential applications in pharmaceutical and chemical research. Understanding its physicochemical properties is fundamental for its synthesis, handling, and evaluation in biological systems. This technical guide provides a comprehensive overview of its known and predicted physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on analogous structures.
Chemical Identity and Structure
This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a substituted aromatic amine. Its chemical structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an N-ethylaminomethyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 62924-59-8[1] |
| Molecular Formula | C₉H₁₁ClFN[1] |
| Molecular Weight | 187.64 g/mol [1] |
| Canonical SMILES | CCNCc1c(F)cccc1Cl |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various experimental and biological settings. The following table summarizes the available and predicted data for this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Predicted: Liquid | - |
| Purity | 96% | Apollo Scientific |
| Melting Point | Data not available | - |
| Boiling Point | 222.9 ± 25.0 °C | Predicted |
| Density | 1.146 ± 0.06 g/cm³ | Predicted |
| Solubility | Data not available | - |
| pKa | 8.34 ± 0.10 | Predicted |
| logP | Data not available | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.
Solubility Determination
Aqueous solubility is a key parameter influencing the bioavailability of a drug candidate.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathways
Monoamine Oxidase (MAO) Inhibition
Fluorine-substituted benzylamines have been investigated as substrates and potential inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[2] Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism relevant to the treatment of neurodegenerative diseases such as Parkinson's disease.
The following diagram illustrates a hypothetical workflow for screening the inhibitory activity of this compound against MAO-B.
Inhibition of Steroidogenic Enzymes
Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for the biosynthesis of testosterone.[3] Inhibition of this enzyme is a potential therapeutic strategy for hormone-dependent diseases such as prostate cancer. The structural similarity of this compound to these inhibitors suggests it could be investigated for similar activity.
Below is a simplified representation of the testosterone biosynthesis pathway and the potential point of inhibition.
Conclusion
This compound is a compound for which a complete physicochemical profile is yet to be experimentally determined. This guide provides the foundational information available and outlines the standard methodologies for a comprehensive characterization. Based on the biological activities of structurally related halogenated benzylamines, this compound warrants further investigation for its potential as a modulator of key enzymatic pathways, such as those involving monoamine oxidases and steroidogenic enzymes. The experimental protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts involving this and similar chemical entities.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 [mdpi.com]
Synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis routes for N-Ethyl-2-chloro-6-fluorobenzylamine, a valuable intermediate in pharmaceutical research and development. This document details two primary synthetic pathways: reductive amination and N-alkylation, offering detailed experimental protocols derived from established chemical principles and analogous reactions. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.
Introduction
N-Ethyl-2-chloro-6-fluorobenzylamine is a substituted benzylamine derivative with potential applications in the synthesis of biologically active compounds. Its structural features, including the halogen-substituted aromatic ring, make it an attractive scaffold for medicinal chemistry. This guide outlines the most probable and efficient methods for its laboratory-scale synthesis.
Proposed Synthesis Routes
Two principal synthetic strategies are presented for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine.
Route 1: Reductive Amination of 2-Chloro-6-fluorobenzaldehyde
This one-pot reaction involves the formation of an imine intermediate from 2-chloro-6-fluorobenzaldehyde and ethylamine, which is subsequently reduced in situ to the target secondary amine. This method is often preferred for its efficiency and avoidance of isolating the intermediate imine.
Route 2: N-Alkylation of 2-Chloro-6-fluorobenzylamine
This two-step approach begins with the commercially available 2-chloro-6-fluorobenzylamine, which is then ethylated using a suitable ethylating agent, such as ethyl iodide, in the presence of a base. This method is straightforward but may require careful control to prevent over-alkylation.
Data Presentation
The following tables summarize the key reagents and their properties for the proposed synthesis routes.
Table 1: Key Reagents for Reductive Amination
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Starting Material |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | Amine Source |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |
| Methanol | CH₃OH | 32.04 | Solvent |
Table 2: Key Reagents for N-Alkylation
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Chloro-6-fluorobenzylamine | C₇H₇ClFN | 159.59 | Starting Material |
| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetonitrile | CH₃CN | 41.05 | Solvent |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine.
Route 1: Reductive Amination Protocol
This protocol is based on standard reductive amination procedures using sodium borohydride.
Procedure:
-
To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq.) in methanol, add ethylamine (70% in water, 1.2 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Ethyl-2-chloro-6-fluorobenzylamine.
Route 2: N-Alkylation Protocol
This protocol is based on standard N-alkylation procedures for benzylamines.
Procedure:
-
To a solution of 2-chloro-6-fluorobenzylamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and ethyl iodide (1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Ethyl-2-chloro-6-fluorobenzylamine.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis pathways and a general experimental workflow.
Caption: Plausible synthetic routes to N-Ethyl-2-chloro-6-fluorobenzylamine.
Caption: General experimental workflow for chemical synthesis.
Conclusion
This technical guide provides two robust and well-precedented synthetic routes for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine. The choice between reductive amination and N-alkylation will depend on the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical intermediates. It is recommended that all experimental work be conducted by trained professionals in a controlled laboratory environment, adhering to all necessary safety precautions.
An In-depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS 62924-59-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-ethyl-6-fluorobenzenemethanamine, with the CAS number 62924-59-8, is a halogenated aromatic amine. This compound serves as a crucial intermediate in the synthesis of various agrochemicals, most notably the dinitroaniline herbicide Flumetralin.[1] Its chemical structure, featuring a chlorinated and fluorinated benzene ring coupled with an N-ethylaminomethyl group, provides a versatile scaffold for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | EPA |
| Molecular Weight | 187.64 g/mol | EPA |
| Synonyms | 2-Chloro-N-ethyl-6-fluorobenzylamine, N-(2-Chloro-6-fluorobenzyl)ethanamine, EBA | US Patent 6,137,009 |
| Appearance | Not explicitly stated, but Flumetralin, its derivative, is a yellow to orange crystal. | Delong Chemical |
| Boiling Point | 222.9±25.0 °C (Predicted) | ChemicalBook |
| Density | 1.146±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 8.34±0.10 (Predicted) | ChemicalBook |
Table 1: Physicochemical Properties of this compound.
Synthesis
A detailed and industrially relevant synthesis of this compound is described in the context of Flumetralin production.[1] The primary method involves the alkylation of monoethylamine with 2-chloro-6-fluorobenzyl chloride.
Experimental Protocol: Synthesis of N-ethyl-2-chloro-6-fluoro-benzylamine (EBA)
This protocol is adapted from US Patent 6,137,009.[1]
Materials:
-
Monoethylamine (MEA, 70% by weight in water)
-
2-chloro-6-fluorobenzyl chloride (CFBC)
-
Sodium hydroxide (optional, if starting with MEA hydrochloride)
-
Ice-water bath
-
22 L round bottom flask equipped with a reflux condenser, stirrer, and dropping funnel
Procedure:
-
A 22 L round bottom flask is charged with 12.0 L (9.522 Kg, 148.29 moles) of 70% by weight monoethylamine in water.
-
The flask is placed in an ice-water bath, and the contents are cooled to 5°C with agitation.
-
Over a period of 2 hours, 6.75 Kg (37.08 moles) of 2-chloro-6-fluorobenzyl chloride is added to the cooled MEA solution while maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, the reaction mixture is heated to 80°C and maintained at this temperature for 2 hours.
-
The reaction mixture is then cooled to 60°C, and agitation is stopped, allowing the mixture to separate into two layers.
-
The lower aqueous brine layer is removed.
-
The resulting oily upper layer is the product, N-ethyl-2-chloro-6-fluoro-benzylamine (EBA).
Yield and Purity:
-
The described process yields approximately 6.383 Kg of EBA with a purity of 97.22% as determined by ¹H-NMR.[1]
-
The overall yield based on the initial amount of 2-chloro-6-fluorobenzyl chloride is 94.4%.[1]
Synthesis Workflow
Biological Activity and Mechanism of Action
As an intermediate in the synthesis of the dinitroaniline herbicide Flumetralin, the primary biological relevance of this compound is linked to the mode of action of this class of herbicides.
Dinitroaniline Herbicides: Mechanism of Action
Dinitroaniline herbicides, including Flumetralin, are known to act as microtubule assembly inhibitors.[2][3] They bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule formation interferes with essential cellular processes such as cell division (mitosis), cell wall formation, and cell elongation in susceptible plants.[2]
The primary mechanism involves the binding of the herbicide to plant tubulin dimers, which then prevents the normal segregation of chromosomes during mitosis, ultimately leading to cell death and inhibition of root growth.[2] Interestingly, dinitroaniline herbicides exhibit selectivity, with a much lower binding affinity for animal tubulins, which contributes to their relatively lower toxicity in non-target animal organisms.[3]
Toxicological Profile of Flumetralin and its Precursors
While specific toxicological data for this compound is limited, information on Flumetralin provides context. Flumetralin is reported to have low acute toxicity via oral, dermal, and inhalation routes.[4] However, it can be a mild dermal irritant and a severe eye irritant.[4] Studies on Flumetralin have shown that the liver is a target organ, and developmental toxicity has been observed in animal studies at high doses.[4] There is no evidence of neurotoxicity from Flumetralin exposure in the available toxicological database.[4]
Analytical Methods
The purity and identity of this compound are typically determined using standard analytical techniques in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a key method for confirming the structure of the synthesized compound. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons (multiplets).
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and fluorine atoms would result in a characteristic isotopic pattern in the mass spectrum.
Conclusion
This compound is a valuable chemical intermediate with a well-defined synthetic pathway, primarily utilized in the production of the herbicide Flumetralin. Its biological significance is therefore closely tied to the mechanism of action of dinitroaniline herbicides, which disrupt microtubule formation in plants. While specific toxicological and detailed analytical data for this intermediate are not extensively published, its role in the synthesis of a commercial agrochemical underscores its industrial importance. Further research into the unique biological properties of this compound could reveal novel applications in drug discovery and development.
References
- 1. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug development. While detailed experimental data on the final compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties, proposes a logical synthetic pathway based on established chemical reactions, and discusses the potential biological significance of its structural motifs. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Molecular Structure and Chemical Properties
This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a halogenated aromatic amine. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the N-ethylaminomethyl substituent, imparts specific physicochemical properties that are relevant to its potential biological activity and metabolic stability.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 62924-59-8 | U.S. EPA Substance Registry Services |
| Molecular Formula | C₉H₁₁ClFN | U.S. EPA Substance Registry Services |
| Molecular Weight | 187.64 g/mol | U.S. EPA Substance Registry Services |
| Canonical SMILES | CCNCc1c(F)cccc1Cl | Inferred from structure |
| Physical State | Solid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
Proposed Synthesis Protocol
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Imine Formation: To the stirred solution, add ethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this reducing agent portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic and Analytical Data
As of the date of this guide, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.
Table 2: Predicted Spectroscopic Data (for reference)
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet or AB quartet for the benzylic CH₂ protons, and complex multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the two ethyl carbons, the benzylic carbon, and the aromatic carbons, with characteristic C-F and C-Cl couplings. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
| IR Spec. | Absorption bands for N-H stretching (if protonated), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-Cl and C-F stretching. |
Potential Applications in Drug Development
The 2-chloro-6-fluorobenzyl motif is a key structural component in various biologically active molecules. The presence of halogens can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.
-
Binding Affinity: The electronic properties of the chloro and fluoro substituents can modulate the binding affinity of the molecule to its biological target.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Derivatives of 2-chloro-6-fluorobenzylamine are being investigated for a range of therapeutic applications, and it is plausible that this compound could serve as a valuable intermediate or a lead compound in the discovery of new drugs.
Logical Workflow for Biological Screening
Given the structural alerts present in this compound, a logical workflow for its initial biological evaluation would involve screening against a panel of targets commonly associated with substituted benzylamines.
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a summary of its known properties and a scientifically sound, albeit hypothetical, protocol for its synthesis. The true therapeutic potential of this molecule can only be ascertained through its successful synthesis, rigorous characterization, and comprehensive biological evaluation. It is our hope that this guide will serve as a valuable starting point for researchers embarking on the exploration of this and related compounds.
The Biological Activity of Substituted Benzylamine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract: The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and the diverse three-dimensional arrangements achievable through substitution have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted benzylamine derivatives, including their antitumor, enzyme inhibitory, antimicrobial, and neurological effects. For each area, this guide summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.
Introduction
Benzylamine, a simple molecule consisting of a benzyl group attached to an amine, serves as a foundational building block in the synthesis of numerous pharmaceuticals. The ability to readily modify both the aromatic ring and the amino group allows for fine-tuning of the molecule's steric and electronic properties. This versatility enables the creation of derivatives that can interact with a high degree of specificity with various biological targets, leading to a broad spectrum of pharmacological activities. This guide explores the key therapeutic areas where substituted benzylamine derivatives have shown significant promise.
Antitumor Activity
Substituted benzylamine derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic and cytostatic effects across a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of cellular stress, inhibition of crucial cell signaling pathways, and disruption of microtubule dynamics.
Mechanisms of Antitumor Action
Several distinct mechanisms of action have been identified for antitumor benzylamine derivatives:
-
Induction of Endoplasmic Reticulum (ER) Stress: Certain bis(8-hydroxyquinoline)-substituted benzylamines are proposed to act via the formation of a quinone methide intermediate. This reactive species does not interact with DNA but forms covalent adducts with protein thiols, leading to ER stress and the induction of stress-related genes, ultimately resulting in cytotoxic or cytostatic effects.[1][2]
-
Tubulin Polymerization Inhibition: A series of N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis.[3]
-
Apoptosis Induction: In melanoma cell lines, benzylamine and 2-thiophenemethylamine derivatives have been shown to induce apoptosis by activating pro-apoptotic pathways, including the activation of caspases 3 and 9, and altering the Wnt/β-catenin pathway.[4]
Quantitative Data on Antitumor Activity
The antiproliferative activity of substituted benzylamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| N-benzylbenzamide | Compound 20b | Multiple Cancer Lines | 12 - 27 nM | [3] |
| Thienopyrimidine | Compound 52 | T47D (Breast) | 6.9 ± 0.04 µM | [5] |
| Thienopyrimidine | Compound 52 | MDA-MB-231 (Breast) | 10 ± 0.04 µM | [5] |
| Benzothiazole | Compound 3d | MCF-7 (Breast) | 43.4 µM | [6] |
| Benzothiazole | Compound 4d | MCF-7 (Breast) | 39.0 µM | [6] |
| Benzothiazole | Compound 3d | MDA-MB-231 (Breast) | 35.9 µM | [6] |
| Benzothiazole | Compound 4d | MDA-MB-231 (Breast) | 35.1 µM | [6] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[7]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[9]
-
Compound Treatment: After allowing the cells to adhere (typically 6-24 hours), expose them to various concentrations of the test benzylamine derivative. Include a solvent control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualization: Antitumor Mechanism of Action
Caption: Antitumor mechanism of benzylamine derivatives.
Enzyme Inhibition
Substituted benzylamines are potent inhibitors of various enzymes, with monoamine oxidases (MAOs) being a primary target of investigation for the treatment of neurological disorders.
Monoamine Oxidase (MAO) Inhibition
MAOs are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[12]
3.1.1. Structure-Activity Relationships
The inhibitory potency and selectivity of benzylamine derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on the benzyl ring.[13]
-
Selective MAO-B Inhibition: Many studies have focused on developing selective MAO-B inhibitors. For instance, benzylamine-sulfonamide derivatives have shown high potency and selectivity for MAO-B.[14][15]
-
Selective MAO-A Inhibition: Certain substitutions, such as a para-fluoro or para-bromo group on the benzyl ring of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have resulted in selective MAO-A inhibition.[16]
-
Dual Inhibition: Other substitution patterns on the same scaffold, like meta-bromo or meta-methoxy groups, can lead to the inhibition of both MAO-A and MAO-B.[16]
3.1.2. Quantitative Data on MAO Inhibition
| Compound Class | Derivative Example | Target | IC50 Value | Reference |
| Benzylamine-sulfonamide | Compound 4i | hMAO-B | 0.041 ± 0.001 µM | [14][15] |
| Benzylamine-sulfonamide | Compound 4t | hMAO-B | 0.065 ± 0.002 µM | [14][15] |
| (S)-N-Benzyl-dihydroisoquinoline-carboxamide | Compound 2d (p-F) | MAO-A | 1.38 µM | [16] |
| (S)-N-Benzyl-dihydroisoquinoline-carboxamide | Compound 2j (p-Br) | MAO-A | 2.48 µM | [16] |
| Pyridoxine–resveratrol hybrid | Compound 25 | MAO-B | 2.68 ± 0.01 µM | [17] |
| Benzyloxy phenyl derivative | Compound 34 | MAO-B | 0.19 µM | [17] |
3.1.3. Experimental Protocol: Fluorometric MAO Inhibition Assay
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.
Principle: The assay utilizes a fluorometric probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The fluorescence intensity is proportional to the amount of H2O2 generated and thus to the MAO activity.[18]
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP, and the fluorometric probe.[19] Prepare stock solutions of the test benzylamine derivatives and a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.[18]
-
Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme solution to wells containing either the test inhibitor, the control inhibitor, or assay buffer (for the no-inhibitor control).[20] Incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.[18][20]
-
Reaction Initiation: Prepare an assay working solution containing the substrate, HRP, and the fluorometric probe in assay buffer.[18] Add this working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 530-570 nm and emission at 585-600 nm).[18][21]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Other Enzyme Targets
Substituted benzylamines have also been developed as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[22]
| Compound Class | Derivative Example | Target | IC50 Value | Reference |
| Substituted Aryl Benzylamine | Compound 29 | 17β-HSD3 | 76 nM | [22] |
| Substituted Aryl Benzylamine | Compound 30 | 17β-HSD3 | 74 nM | [22] |
| Substituted Aryl Benzylamine | Compound 4 | 17β-HSD3 | 450 nM | [22] |
| Substituted Aryl Benzylamine | Compound 1 | 17β-HSD3 | 0.9 µM | [22] |
Visualization: Workflow for Screening MAO Inhibitors
Caption: Workflow for screening benzylamine-based MAO inhibitors.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted benzylamine derivatives have demonstrated significant activity against a range of bacteria and fungi.
Spectrum of Activity
Benzylamine derivatives have shown a broad spectrum of antimicrobial activity.
-
Gram-Positive Bacteria: Many derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.[23][24]
-
Gram-Negative Bacteria: While generally less susceptible, some compounds exhibit activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Antifungal activity has been observed against yeasts like Candida albicans and molds such as Aspergillus niger.[24]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[25]
| Compound Class | Derivative Example | Microorganism | MIC Value (µg/mL) | Reference |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Compound 2 | S. aureus | 30 | [23] |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Compound 2 | S. pyogenes | 40 | [23] |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Isomeric fluorinated derivatives | Staphylococcus strains | 32 | [26] |
| Substituted benzyl bromide | Compound 1a | S. aureus | 1 mg/mL | [24] |
| Substituted benzyl bromide | Compound 1c | S. pyogenes | 0.5 mg/mL | [24] |
| Substituted benzyl bromide | Compound 1a | C. albicans | 0.25 mg/mL | [24] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[27]
Principle: A standardized inoculum of the test microorganism is added to wells of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial compound in a liquid growth medium. The plate is incubated, and the lowest concentration that inhibits visible growth is recorded as the MIC.[25]
Detailed Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the benzylamine derivative in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in the wells of a 96-well plate.[27]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard), which is then further diluted in broth to achieve a final target inoculum concentration in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[28] Include a positive control well (microorganism with no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[29]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[27] Absorbance can also be read on a plate reader to quantify growth.
Visualization: Structure-Activity Relationship Logic
Caption: Logic diagram for SAR of antimicrobial benzylamines.
Neurological and CNS Effects
The structural similarity of benzylamine derivatives to endogenous monoamine neurotransmitters makes them prime candidates for developing drugs that act on the central nervous system (CNS).
Monoamine Transporter Ligands
Substituted benzylamines have been investigated as ligands for monoamine transporters (MATs), which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[30] These transporters are key targets for drugs used to treat depression, anxiety, and other neuropsychiatric disorders. The affinity and selectivity of benzylamine derivatives for these transporters can be modulated by altering the substitution patterns on the core structure.
High-Throughput Behavioral Screening
The larval zebrafish has become a valuable in vivo model for high-throughput screening of neuroactive compounds.[31] Its genetic tractability, rapid development, and small size make it suitable for automated behavioral assays that can identify compounds with novel psychotropic properties.[32] These screens can reveal distinct "behavioral barcodes" for different classes of neuroactive molecules, helping to predict their mechanisms of action.[33]
Experimental Protocol: Zebrafish Behavioral Assay
Principle: Larval zebrafish are placed in multi-well plates and exposed to test compounds. Their locomotor activity and responses to stimuli (e.g., light changes) are recorded and analyzed to identify behavioral changes indicative of neuroactivity.[34][35]
Detailed Protocol:
-
Embryo Rearing: Raise zebrafish embryos to the desired developmental stage (e.g., 5-7 days post-fertilization) under standard conditions.
-
Compound Exposure: Array individual larvae in a 96-well plate. Administer the benzylamine derivatives by adding them directly to the aqueous medium in each well at various concentrations. Include vehicle controls.
-
Acclimation: Allow the larvae to acclimate to the plate and the test compounds for a defined period.
-
Behavioral Recording: Place the 96-well plate into an automated tracking device. Record larval movement over a set period, which may include alternating periods of light and dark to assess photomotor responses.
-
Data Analysis: Use specialized software to track the movement of each larva, quantifying parameters such as total distance moved, velocity, and changes in activity during light vs. dark phases. Compare the behavioral profiles of compound-treated larvae to controls to identify significant effects.
Conclusion and Future Perspectives
Substituted benzylamine derivatives represent a remarkably versatile class of molecules with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as antitumor agents, specific enzyme inhibitors, novel antimicrobials, and modulators of CNS function. The ease of synthesis and the potential for chemical diversification ensure that the benzylamine scaffold will remain a key area of focus in medicinal chemistry. Future research will likely involve the use of computational modeling to refine structure-activity relationships, the application of high-throughput screening technologies to uncover new biological targets, and the development of derivatives with improved pharmacokinetic and safety profiles for clinical translation.
References
- 1. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. arigobio.cn [arigobio.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. arigobio.cn [arigobio.cn]
- 22. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. protocols.io [protocols.io]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Behavioral screening for neuroactive drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. dash.harvard.edu [dash.harvard.edu]
- 33. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Zebrafish and Drug Development: A Behavioral Assay System for Probing Nicotine Function in Larval Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 35. scispace.com [scispace.com]
Potential Therapeutic Targets of Fluorinated Benzylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into benzylamine scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with enhanced metabolic stability, blood-brain barrier permeability, and target affinity.[1][2][3] This strategic fluorination has led to the discovery of potent and selective modulators of various therapeutic targets, particularly within the central nervous system (CNS). This technical guide provides an in-depth overview of the key therapeutic targets of fluorinated benzylamines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Key Therapeutic Targets and Quantitative Data
Fluorinated benzylamines have demonstrated significant activity at several critical biological targets, including monoamine oxidases, monoamine transporters, and voltage-gated sodium channels. The following tables summarize the quantitative data for representative fluorinated benzylamines against these targets.
Table 1: Inhibitory Activity of Fluorinated Benzylamines against Monoamine Oxidase (MAO)
| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| FBZ13 | MAO-B | 0.0053 | - | >7547 | [1] |
| FBZ6 | MAO-B | 0.023 | - | >1739 | [1] |
| BB-4h | MAO-B | 2.95 | - | - | [4] |
| Compound 4i | MAO-B | 0.041 | - | - | [4] |
| Compound 4t | MAO-B | 0.065 | - | - | [4] |
| ACH10 | MAO-B | 0.14 | 0.097 | - | [5] |
| ACH14 | MAO-B | 0.15 | 0.10 | - | [5] |
| S5 | MAO-B | 0.203 | 0.155 | 19.04 | [2] |
| S16 | MAO-B | 0.979 | 0.721 | - | [2] |
| Safinamide | MAO-B | 0.021 | - | >1904 | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Selectivity Index: Ratio of IC50 for MAO-A to MAO-B.
Table 2: Binding Affinity and Potency of Fluorinated Benzylamines at Monoamine Transporters
| Compound ID | Target | Ki (nM) | IC50 (nM) | Reference |
| Sert-IN-2 | SERT | - | 0.58 | [6] |
| Fluorinated Analogue 23 | DAT | 135 | - | [7] |
| Fluorinated Analogue 24 | DAT | 1050 | - | [7] |
| Rimcazole | DAT | 248 | - | [8] |
| Analog SH3/24 | DAT | 14 | - | [8] |
| Analog SH2/21 | DAT | 114 | - | [8] |
| Analog SH1/57 | DAT | 1140 | - | [8] |
Ki: Inhibition constant, representing the binding affinity of the compound to the transporter. IC50: Half-maximal inhibitory concentration, representing the functional potency in uptake inhibition assays.
Table 3: Inhibitory Activity of Fluorinated Benzylamines against Voltage-Gated Sodium Channels (Nav)
| Compound ID | Target | IC50 (µM) | State Dependence | Reference |
| Compound 2 | Nav1.2 | - (in vivo IC50: 49.9 mg/kg) | - | [9] |
| XPC-7224 | Nav1.6 | 0.078 | Inactivated | [10] |
| XPC-5462 | Nav1.2 / Nav1.6 | 0.0109 / 0.0103 | Inactivated | [10] |
IC50: Half-maximal inhibitory concentration. State Dependence: The preferential binding of the inhibitor to a specific conformational state of the channel (e.g., resting, open, or inactivated).
Signaling Pathways and Mechanisms of Action
Monoamine Oxidase-B (MAO-B) Inhibition
MAO-B is a key enzyme in the degradation of dopamine in the brain.[1][11] Inhibition of MAO-B increases the synaptic concentration of dopamine, which is a primary therapeutic strategy for Parkinson's disease.[1] Fluorinated benzylamines act as competitive and reversible inhibitors of MAO-B.[1][11]
MAO-B inhibition by fluorinated benzylamines.
Monoamine Transporter Blockade
The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters prolongs the action of the neurotransmitters, a mechanism central to the treatment of depression, anxiety, and other mood disorders.[6] Fluorinated benzylamines can act as potent inhibitors of these transporters.
Mechanism of monoamine transporter inhibition.
Voltage-Gated Sodium Channel Modulation
Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells.[9] Blockade of these channels can reduce neuronal hyperexcitability, which is a therapeutic approach for epilepsy and neuropathic pain. Some fluorinated benzylamines have been identified as potent and selective inhibitors of specific Nav channel subtypes, such as Nav1.2.[9]
Blockade of voltage-gated sodium channels.
Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[12][13]
Materials:
-
MAO-A or MAO-B enzyme preparation (recombinant human)
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Test compounds and reference inhibitor (e.g., Selegiline for MAO-B)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Workflow:
Workflow for MAO inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and the reference inhibitor. Prepare the MAO enzyme and substrate solutions according to the kit manufacturer's instructions.[12]
-
Assay Plate Setup: Add test compounds, reference inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the MAO enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[13]
-
Reaction Initiation: Add the MAO substrate solution to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-40 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for monoamine transporters.[6][14][15]
Materials:
-
Cell membranes expressing the transporter of interest (e.g., hDAT or hSERT)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)
-
Test compounds and a non-labeled reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT)
-
Binding buffer
-
Wash buffer
-
Glass fiber filter plates
-
Cell harvester
-
Scintillation counter and cocktail
Workflow:
Workflow for radioligand binding assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds. Dilute the radioligand and resuspend the cell membranes in binding buffer.[8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + saturating concentration of a non-labeled inhibitor), and competitive binding (radioligand + membranes + test compound).[6]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.[14]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[6]
Protocol 3: Dopamine Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the functional inhibition of the dopamine transporter.[8][16][17]
Materials:
-
Cells stably expressing the human dopamine transporter (hDAT)
-
[³H]Dopamine
-
Uptake buffer
-
Test compounds and a reference DAT inhibitor (e.g., nomifensine)
-
96-well cell culture plate
-
Scintillation counter
Procedure:
-
Cell Culture: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.[8]
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Compound Addition: Add varying concentrations of the test compounds or reference inhibitor to the wells. Include control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor).[8]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[16]
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to all wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[8]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake and determine the IC50 value for each test compound.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol provides a general outline for assessing the inhibitory effects of compounds on voltage-gated sodium channels using the whole-cell patch-clamp technique.[18][19]
Materials:
-
Cells expressing the Nav channel subtype of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
External and internal recording solutions
-
Test compounds
Workflow:
Workflow for whole-cell patch-clamp.
Procedure:
-
Cell Preparation: Plate cells expressing the Nav channel of interest.
-
Pipette Preparation: Fabricate a glass micropipette and fill it with the appropriate internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[18]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Baseline Recording: Apply a voltage protocol to elicit Nav currents and record baseline activity.
-
Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.
-
Recording Inhibition: Record the Nav currents in the presence of the compound.
-
Data Analysis: Measure the reduction in peak current amplitude to determine the extent of inhibition. Construct a concentration-response curve to calculate the IC50. The voltage protocol can be modified to assess the state-dependence of the block.[20]
Conclusion
Fluorinated benzylamines represent a versatile and promising class of compounds with the potential to modulate a range of therapeutically relevant targets within the CNS. The data and protocols presented in this guide highlight the significant inhibitory activity of these compounds against MAO-B, monoamine transporters, and voltage-gated sodium channels. The detailed methodologies and visual workflows are intended to facilitate further research and development in this area, ultimately contributing to the discovery of novel and effective treatments for neurological and psychiatric disorders.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS No. 62924-59-8), a chemical intermediate utilized in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[1]
Hazard Identification and Classification
This compound is classified as an irritant and a respiratory irritant.[1] Exposure can lead to acute health effects, and it may be harmful if ingested, inhaled, or absorbed through the skin.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| Boiling Point | 222.9±25.0 °C (Predicted)[2] |
| Density | 1.146±0.06 g/cm³ (Predicted)[2] |
| Flash Point | 89 °C[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles.[3] |
| Skin Protection | Impervious gloves and protective clothing.[1] |
| Respiratory Protection | Use a self-contained breathing apparatus or a respirator approved for the substance if ventilation is inadequate or for emergency response.[1] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][4]
-
Use non-sparking tools.[4]
-
Ground and bond containers and receiving equipment to prevent static discharges.[4]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[4]
-
Recommended storage temperature is between 2-8 °C under an inert gas like nitrogen or argon.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5] |
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment, including a self-contained breathing apparatus.[1]
-
Remove all sources of ignition.[5]
-
Ventilate the area of the spill.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite.[1]
-
Collect the absorbed material into a suitable container for disposal.[1]
-
Wash the spill site after material pickup is complete.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][5]
-
Specific Hazards: May emit hazardous fumes under fire conditions.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service.
Visualizations
References
In-depth Technical Guide: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
Executive Summary
This document serves as an in-depth technical guide on the mechanism of action of this compound. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the pharmacological properties and biological activity of this specific compound. While its chemical structure and basic identifiers are documented, there is no substantive data on its mechanism of action, molecular targets, or any associated quantitative biological data.
Chemical Identity
This compound is a chemical compound with the following identifiers:
-
IUPAC Name: 2-Chloro-N-ethyl-6-fluorobenzylamine
-
Molecular Formula: C9H11ClFN[1]
-
Molecular Weight: 187.64 g/mol [1]
The compound is listed by various chemical suppliers and is noted for its use in synthesis and pharmaceuticals.[2]
Review of Available Literature and Data
An extensive search of scientific databases and literature was conducted to ascertain the mechanism of action of this compound. The search terms included "this compound mechanism of action," "this compound pharmacology," and "this compound biological activity."
The search results were primarily limited to:
-
Basic substance details from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1]
-
Information on the synthesis of related, but structurally distinct, compounds. For instance, literature exists on the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine and other chloroacetamide derivatives which have shown some biological activity as antimicrobial agents.[5][6] However, this information is not directly applicable to the target compound of this guide.
Crucially, no peer-reviewed studies detailing the pharmacodynamics, pharmacokinetics, target identification, receptor binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or in vitro/in vivo experimental results for this compound could be identified.
Data Presentation and Experimental Protocols
Due to the absence of quantitative data in the available literature, no tables summarizing biological activity can be provided. Similarly, without any published experimental studies, it is not possible to detail any experimental protocols associated with determining the mechanism of action of this compound.
Signaling Pathways and Experimental Workflows
The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of data describing these processes. As no such data for this compound has been found, no visualizations can be generated at this time.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to elucidate its mechanism of action:
-
Initial Screening: Conduct a broad panel of in vitro assays to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
-
Target Validation: Following the identification of a potential target, further focused studies would be required to confirm the interaction and determine its functional consequence.
-
In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies in appropriate animal models would be necessary to understand the compound's physiological effects, pharmacokinetic profile, and potential therapeutic applications.
This document will be updated if and when new information regarding the mechanism of action of this compound becomes available.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. dayang.lookchem.com [dayang.lookchem.com]
- 3. 62924-59-8 Cas No. | 2-Chloro-N-ethyl-6-fluorobenzylamine | Apollo [store.apolloscientific.co.uk]
- 4. This compound|CAS 62924-59-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. scispace.com [scispace.com]
- 6. ijpsr.info [ijpsr.info]
Spectroscopic Data and Analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS Number: 62924-59-8). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on spectrographic analysis of analogous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-(2-Chloro-6-fluorobenzyl)ethylamine, (2-Chloro-6-fluoro-benzyl)-ethyl-amine | [1][2] |
| CAS Number | 62924-59-8 | [2][3] |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [3] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules and established spectroscopic principles.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 1H | Ar-H |
| ~ 6.9 - 7.1 | m | 2H | Ar-H |
| ~ 3.8 | s | 2H | Ar-CH₂ |
| ~ 2.7 | q | 2H | N-CH₂-CH₃ |
| ~ 1.2 | t | 3H | N-CH₂-CH₃ |
| (Broad) | s | 1H | N-H |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 163 (d, ¹JCF) | C-F |
| ~ 135 - 138 (d) | C-Cl |
| ~ 128 - 132 (d) | Ar-C |
| ~ 124 - 127 (d) | Ar-C |
| ~ 113 - 116 (d, ²JCF) | Ar-C |
| ~ 50 - 55 | Ar-CH₂ |
| ~ 45 - 50 | N-CH₂ |
| ~ 14 - 17 | CH₃ |
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2970 | Medium | Aliphatic C-H Stretch |
| 1580 - 1610 | Medium | Aromatic C=C Bend |
| 1450 - 1490 | Strong | Aromatic C=C Bend |
| 1200 - 1250 | Strong | C-F Stretch |
| 1000 - 1100 | Strong | C-N Stretch |
| 750 - 800 | Strong | C-Cl Stretch |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |
| 172/174 | Medium | [M - CH₃]⁺ |
| 158/160 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 144 | Very High | [M - C₂H₅N]⁺ (Benzylic cation) |
| 109 | Medium | [C₇H₅F]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220-250 ppm.
-
Employ a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum and calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or KBr pellet without the sample).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule. Pay attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: A flowchart illustrating the general process from compound preparation to spectroscopic analysis and final reporting.
References
Methodological & Application
The Role of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in Medicinal Chemistry: A Scarcity of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of publicly available information regarding the specific applications of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in medicinal chemistry. This compound, with the CAS Number 62924-59-8, is commercially available and its basic chemical properties are documented. However, detailed application notes, experimental protocols for its use in drug synthesis, and quantitative data on its biological activity or that of its derivatives are not readily found in the public domain.
The absence of such information suggests that this compound may be a relatively novel building block in drug discovery, its use may be confined to proprietary corporate research that has not been disclosed, or it may be utilized in early-stage research that is not yet published.
While direct applications are not documented, the structural features of this compound—a substituted benzylamine—are common in various classes of bioactive molecules. The presence of a chlorine and a fluorine atom on the benzene ring can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.
Hypothetical Application in the Synthesis of Kinase Inhibitors
Based on the known roles of similar substituted benzylamines in medicinal chemistry, one could hypothesize the use of this compound as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a substituted aromatic amine moiety that interacts with the hinge region of the kinase's ATP-binding pocket.
Below is a hypothetical workflow and protocol illustrating how this compound could be utilized in such a context. It is crucial to reiterate that the following information is illustrative and not based on published data for this compound.
Application Note (Hypothetical)
Topic: Use of this compound as a Building Block for Novel Pyrimidine-Based Kinase Inhibitors.
Introduction: The substituted benzylamine, this compound, serves as a key synthetic intermediate for the generation of a library of pyrimidine-based kinase inhibitors. The N-ethyl group and the ortho-chloro and ortho-fluoro substitutions on the benzyl ring are anticipated to provide specific steric and electronic interactions within the kinase active site, potentially leading to improved potency and selectivity. This document outlines a generalized synthetic protocol and a hypothetical screening cascade for evaluating the resulting compounds.
Data Presentation (Hypothetical)
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62924-59-8 |
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| Boiling Point | 222.9±25.0 °C (Predicted) |
| Density | 1.146±0.06 g/cm³ (Predicted) |
| pKa | 8.34±0.10 (Predicted) |
Table 2: Hypothetical Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Proliferation Assay (GI₅₀, µM) - HCT116 |
| HYPO-001 | EGFR | 15 | 0.25 |
| HYPO-002 | VEGFR2 | 32 | 0.80 |
| HYPO-003 | SRC | 8 | 0.15 |
| HYPO-004 | ABL1 | 25 | 0.65 |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor
Objective: To synthesize N-((4-((2-chloro-6-fluorobenzyl)(ethyl)amino)pyrimidin-2-yl)amino)benzamide (HYPO-001).
Materials:
-
2,4-dichloropyrimidine
-
This compound
-
2-aminobenzamide
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add this compound (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the intermediate, 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-ethylpyrimidin-2-amine.
-
-
Step 2: Second Nucleophilic Aromatic Substitution.
-
To a solution of the intermediate from Step 1 (1.0 eq) in NMP, add 2-aminobenzamide (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120°C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the final compound, HYPO-001.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)
Objective: To determine the IC₅₀ of HYPO-001 against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
HYPO-001 (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of HYPO-001 in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations (Hypothetical)
Caption: Hypothetical synthesis workflow for a kinase inhibitor.
Caption: Simplified signaling pathway showing kinase inhibition.
N-Alkylation of Primary Benzylamines: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the N-alkylation of primary benzylamines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below offer robust methods for the selective introduction of alkyl groups onto the nitrogen atom of a primary benzylamine, yielding secondary amines.
Introduction
The N-alkylation of primary amines is a fundamental reaction in organic synthesis. Direct alkylation of primary amines with alkyl halides can often lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as undesired byproducts.[1][2] To circumvent this, several methodologies have been developed to achieve selective mono-alkylation. This note will focus on two prevalent and effective methods: reductive amination and direct alkylation using alcohols via a "borrowing hydrogen" strategy.
Reductive amination involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][3][4] This method is highly versatile and avoids the issue of over-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a metal catalyst.[5][6][7] This approach is atom-economical, generating water as the only byproduct.
Comparative Data for N-Alkylation Methods
The following tables summarize quantitative data for different N-alkylation protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Reductive Amination of Benzylamines with Aldehydes
| Benzylamine Substrate | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temp | 12 | 95 | [1] |
| Benzylamine | 4-Methoxybenzaldehyde | NaBH₃CN | Methanol | Room Temp | 8 | 92 | [1] |
| 4-Methylbenzylamine | Propanal | NaBH₄ / p-TsOH | Dichloromethane | 0 to Room Temp | 6 | 88 | [4] |
| Benzylamine | Cyclohexanecarboxaldehyde | Benzylamine-borane | THF | Room Temp | 12 | 85 | [3] |
| 4-Chlorobenzylamine | Butyraldehyde | NaBH₄ / TFE | TFE | Room Temp | 0.5 | 91 | [8][9] |
Note: TFE = 2,2,2-Trifluoroethanol; p-TsOH = p-Toluenesulfonic acid monohydrate; NaBH(OAc)₃ = Sodium triacetoxyborohydride; NaBH₃CN = Sodium cyanoborohydride.
Table 2: N-Alkylation of Benzylamines with Alcohols (Borrowing Hydrogen)
| Benzylamine Substrate | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 1-Octanol | Ru-complex | tBuOK | Toluene | 70 | 24 | >95 | [7] |
| 4-Methoxyaniline | Benzyl alcohol | Ru-complex | tBuOK | Toluene | 70 | 24 | 85 | [7] |
| Benzylamine | Ethanol | Zn(II)-complex | - | - | 120 | 24 | 92 | [6] |
| Benzylamine | 1-Propanol | Ni/Al₂O₃-SiO₂ | - | t-Amyl alcohol | 180 | 24 | - | [10][11] |
| Aniline | Benzyl alcohol | Pd/C | - | THF | 170 | 24 | High | [12] |
Note: Data for benzylamine specifically with Ni catalyst was focused on amination of benzyl alcohol to primary benzylamine, but the system is relevant for overalkylation which is essentially N-alkylation.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes a general and efficient one-pot procedure for the N-alkylation of a primary benzylamine with an aldehyde using sodium borohydride in 2,2,2-trifluoroethanol (TFE).[8][9]
Materials:
-
Primary benzylamine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary benzylamine (1.0 mmol) and the aldehyde (1.2 mmol).
-
Dissolve the reactants in 2,2,2-trifluoroethanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Carefully add sodium borohydride (1.5 mmol) to the reaction mixture in portions over 5 minutes. An effervescence may be observed.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[8]
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes described in this application note.
Caption: Reductive Amination Workflow
Caption: Borrowing Hydrogen Catalytic Cycle
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a key intermediate in organic synthesis. The synthesis involves a two-step process: the formation of 2-chloro-6-fluorobenzaldehyde and its subsequent reductive amination.
Synthesis of 2-Chloro-6-fluorobenzaldehyde
The primary route for synthesizing 2-chloro-6-fluorobenzaldehyde is through the oxidation of 2-chloro-6-fluorotoluene. This process typically involves a side-chain chlorination followed by hydrolysis.[1]
Experimental Protocol: Synthesis of 2-chloro-6-fluorobenzaldehyde
Materials:
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional)[1]
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[1]
-
Water
-
Nitrogen gas
-
Alkali solution (e.g., sodium carbonate, sodium hydroxide)[1]
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Tail gas absorption device
-
Thermometer
-
Metal halide lamp
-
Gas chromatograph (GC)
-
Reduced pressure distillation apparatus
Procedure:
-
Side-Chain Chlorination:
-
Set up the 500 mL four-necked flask with the reflux condenser, tail gas absorption device, and thermometer.
-
Add 250g of 2-chloro-6-fluorotoluene and optionally 0.5 mL of phosphorus trichloride to the flask. The addition of phosphorus trichloride can improve product quality.
-
Heat the mixture to 180°C under irradiation from a metal halide lamp while introducing chlorine gas.
-
Monitor the reaction via GC until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.
-
Stop the chlorine flow and purge the flask with nitrogen to remove any remaining chlorine.
-
-
Hydrolysis:
-
To the resulting mixture, add 1g of an iron-based solid superacid catalyst.
-
At 150°C, slowly add 40g of water over 3 hours.
-
Maintain the temperature for an additional 4 hours, monitoring by GC to confirm the complete conversion of intermediates.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 80-100°C.
-
Add an alkali solution to adjust the pH to ≥ 8.
-
Stir for 30 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Separate the organic phase, which contains the crude product.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation.
-
Quantitative Data: Synthesis of 2-chloro-6-fluorobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-fluorotoluene | [1] |
| Reagents | Chlorine, Water, Iron-based solid superacid | [1] |
| Reaction Temperature (Chlorination) | 180°C | |
| Reaction Temperature (Hydrolysis) | 150°C | |
| Final Product | 2-chloro-6-fluorobenzaldehyde | [1] |
| Purity | 99.7% | |
| Yield | 95% |
Synthesis of this compound via Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[2] In this step, 2-chloro-6-fluorobenzaldehyde is reacted with ethylamine to form an imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3]
Experimental Protocol: Reductive Amination
Materials:
-
2-chloro-6-fluorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., Sodium Borohydride - NaBH₄)
-
Methanol or Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add a solution of ethylamine (1.0-1.2 equivalents) to the aldehyde solution.
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the formation of the imine.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess borohydride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Quantitative Data: Reductive Amination (Representative)
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-fluorobenzaldehyde | [1] |
| Reagents | Ethylamine, Sodium Borohydride | [1][4] |
| Solvent | Methanol or Ethanol | [1] |
| Final Product | This compound | |
| Purity | >96% (typical) | [5] |
| Yield | High (expected) |
Note: The yield for this specific reaction is not explicitly documented in the provided search results, but reductive aminations of this type generally proceed in high yield.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthesis pathway from 2-chloro-6-fluorotoluene.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. redalyc.org [redalyc.org]
- 5. 62924-59-8 Cas No. | 2-Chloro-N-ethyl-6-fluorobenzylamine | Apollo [store.apolloscientific.co.uk]
Quantitative Analysis of Substituted Benzylamines: A Guide to Analytical Methods and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of substituted benzylamines, a class of compounds with significant applications in the pharmaceutical and chemical industries. Detailed application notes and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are presented.
Introduction
Substituted benzylamines are a versatile class of organic compounds characterized by a benzyl group attached to an amino group, with various substituents on the aromatic ring or the nitrogen atom. Their diverse biological activities make them crucial intermediates and active pharmaceutical ingredients (APIs) in drug development. Accurate and precise quantification of these compounds is paramount for quality control, pharmacokinetic studies, and metabolic research. This guide offers a selection of validated analytical methods to aid researchers in this endeavor.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique hinges on factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the analytical throughput. The following tables summarize the quantitative performance of various methods for the analysis of different substituted benzylamines.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Benzydamine HCl | RP-HPLC | 70 - 120 µg/mL | 98.25 - 102.8 | < 2.2 (Intra- & Inter-day) | - | - | [1] |
| Tolfenamic Acid & Benzyl Alcohol | RP-HPLC | 400-600 µg/ml (TA) 160-240 µg/ml (BA) | 100 ±2% | - | 2.1 µg/mL (TA) 0.86 µg/mL (BA) | 6.7 µg/mL (TA) 2.5 µg/mL (BA) | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Allylamine | GC-FID | 6 - 148 µg/g | 93.9 - 99.1 | - | 2 µg/g | 6 µg/g | [3] |
| Benzyl Chloride | HS-GC-MS | 0.05 - 5 µg/g | 95 - 105 | < 5 | - | 0.1 µg/g | [4] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte | Method | Linearity Range | Accuracy (%RE) | Precision (%RSD) | Lower Limit of Quantitation (LLOQ) | Reference |
| (5R)-hydroxytriptolide (derivatized with benzylamine) | LC-MS/MS | 0.030 - 100 ng/mL | < 11.7 | < 8.6 | 0.030 ng/mL | [5] |
| Benzyl isothiocyanate metabolites | LC-MS/MS | - | - | - | - | [6] |
| Diethylcarbamazine, Albendazole & metabolites | LC-MS/MS | - | - | - | 0.1 ng/mL | [7] |
Table 4: Capillary Electrophoresis (CE) Methods
| Analyte | Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Oxcarbazepine | CZE | 5.0 - 100.0 µg/mL | 100.23 - 100.76 | 0.24 - 1.97 (Intra- & Inter-day) | - | - | [8] |
| Zonisamide | CZE | 5.0 - 100.0 µg/mL | 99.37 - 99.56 | 0.11 - 1.19 (Intra- & Inter-day) | - | - | [8] |
| Edoxaban | CZE | 25 - 125 µg/mL | - | - | 3.26 µg/mL | 10.87 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for the quantification of substituted benzylamines using various analytical techniques.
Protocol 1: HPLC-UV Analysis of Benzydamine Hydrochloride and its Impurities[1]
This method is suitable for the quality control and purity testing of benzydamine hydrochloride in pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18, 5 µm particle size
-
Mobile Phase: A suitable mixture of acetonitrile, methanol, and ammonium carbonate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 218 nm
-
Injection Volume: 20 µL
-
Run Time: < 15 minutes
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of benzydamine hydrochloride and its impurities in the mobile phase. Prepare working standards by serial dilution to cover the linearity range.
-
Sample Solution: Dissolve the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
3. Method Validation Parameters:
-
Linearity: Assessed over the range of 70 to 120 µg/mL for benzydamine HCl.
-
Accuracy: Determined by the recovery of spiked samples, with acceptable limits between 98.0% and 102.0%.
-
Precision: Evaluated at three different concentrations, with the relative standard deviation (%RSD) not exceeding 2.0%.
Protocol 2: GC-MS Analysis of Substituted N-Benzyl-4-bromo-2,5-dimethoxyphenethylamines
This protocol is adapted for the analysis of regioisomeric substituted benzylamines.
1. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Mid-polarity phase (e.g., 50% phenyl, 50% dimethylpolysiloxane)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of isomers.
-
MS Ionization: Electron Ionization (EI)
-
MS Analyzer: Quadrupole or Ion Trap
2. Sample Preparation:
-
Derivatization (if necessary): For compounds with poor chromatographic properties, derivatization with agents like trifluoroacetic anhydride (TFAA) can be employed to improve volatility and peak shape.
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the sample matrix.
3. Data Analysis:
-
Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) and comparing with a calibration curve.
Protocol 3: LC-MS/MS Bioanalytical Method for Substituted Benzylamines in Plasma[5][7]
This highly sensitive and selective method is ideal for pharmacokinetic studies.
1. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., Gemini 5 µm, 100 Å).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.77 mM ammonium hydroxide, pH 10.0) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Triple quadrupole (QqQ) mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.
3. Sample Preparation:
-
Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction: Extraction of the analytes from the plasma using an immiscible organic solvent (e.g., diethyl ether-dichloromethane).[5]
-
Solid-Phase Extraction (SPE): Use of a sorbent material to retain and elute the analytes of interest.
Protocol 4: Capillary Zone Electrophoresis (CZE) for the Determination of Substituted Benzylamines[8][9]
CZE offers a high-efficiency separation alternative to chromatography.
1. Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 56 cm total length, 100 µm I.D.).
-
Background Electrolyte (BGE): A buffer solution optimized for the specific analyte (e.g., 50 mM borate buffer, pH 9.3, with an organic modifier like acetonitrile).
-
Applied Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
2. Sample and Standard Preparation:
-
Standard Solutions: Prepared by dissolving the reference standard in the BGE or a suitable solvent.
-
Sample Solutions: Pharmaceutical preparations are dissolved and diluted with the BGE.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis and metabolism of substituted benzylamines.
Caption: General experimental workflow for the quantification of substituted benzylamines.
Caption: Metabolic pathway of substituted benzylamines via monoamine oxidase.[10][11][12]
Caption: Factors influencing the selection of an analytical method.
References
- 1. zenodo.org [zenodo.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpccr.eu [jpccr.eu]
- 9. Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Benzylamine - Wikipedia [en.wikipedia.org]
- 12. Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzylamines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. This process is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse range of amines, including the structurally important benzylamine moiety. This application note provides detailed protocols for the synthesis of benzylamines from carbonyl compounds (aldehydes and ketones) and an amine source, focusing on methods that are broadly applicable and utilize common laboratory reagents.
The reaction typically proceeds in a two-step sequence within a single pot: the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][2] The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).[1][3] Catalytic hydrogenation over a metal catalyst is also a prevalent method.[4][5]
This document outlines protocols for both direct and indirect reductive amination procedures and includes a comparative summary of reaction conditions and yields for various substrates.
General Reaction Scheme
The overall transformation for the synthesis of a benzylamine via reductive amination can be depicted as follows:
Caption: General scheme of reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes a general procedure for the reductive amination of aldehydes and ketones using the cost-effective and readily available reducing agent, sodium borohydride.[6][7] This method is often carried out as a one-pot reaction.[8]
Materials:
-
Aromatic aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Optional: Acetic Acid (catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the reactants in a suitable solvent such as methanol or ethanol.
-
If the amine is used as a hydrochloride salt, a base such as triethylamine (1.1 equiv) should be added to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylamine product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride, making it particularly suitable for the reductive amination of aldehydes and ketones, especially with acid-sensitive functional groups.[9][10]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Optional: Acetic Acid (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as DCM or DCE.
-
If desired, add acetic acid (1.1 equiv) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various benzylamines via reductive amination.
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | NaBH₄ / Wet CBSA | Solvent-free | RT | 0.5 | 95 | [7] |
| 2 | Benzaldehyde | Benzylamine | NaBH₄ / Aquivion-Fe | CPME/MeOH | 40 | 3.5 | 91-98 | [11] |
| 3 | 4-Methoxybenzaldehyde | Ammonia | NaBH₄ | Methanol | RT | 24 | 84 | [12] |
| 4 | m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | RT | 1 | 77 | |
| 5 | Cyclohexanone | Benzylamine | H₂ / Au/TiO₂ | Toluene | 100 | 4 | 72 | [13] |
| 6 | Benzaldehyde | Ammonia | H₂ / Pd/C | Methanol | 25 | - | - | [14] |
| 7 | Benzaldehyde | Primary Amine | Pd-C / Chloroform | - | - | - | High | [5] |
Workflow and Logic Diagram
The following diagram illustrates the typical experimental workflow for a one-pot reductive amination procedure.
Caption: Experimental workflow for reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. ovid.com [ovid.com]
- 5. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. air.unimi.it [air.unimi.it]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for Enzyme Inhibition Studies Using 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine as an enzyme inhibitor. Due to the limited specific data on this compound's biological activity, this document outlines a generalized yet detailed approach to its characterization as a potential enzyme inhibitor. The protocols provided are adaptable for a range of enzyme targets.
Introduction
This compound is a substituted benzylamine. The benzylamine scaffold is present in numerous compounds known to exhibit a wide range of biological activities, including enzyme inhibition. Structurally related molecules have shown inhibitory effects on enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases. Therefore, it is hypothesized that this compound may also act as an enzyme inhibitor, making it a compound of interest for drug discovery and development.
These notes will guide researchers through the necessary steps to:
-
Determine the inhibitory potential of the compound against a chosen enzyme.
-
Quantify its potency through IC50 and Kᵢ value determination.
-
Elucidate the mechanism of inhibition.
Data Presentation
Effective data management and presentation are crucial for the clear interpretation and communication of research findings. All quantitative data from the enzyme inhibition assays should be meticulously recorded and summarized in structured tables for straightforward comparison and analysis.
Table 1: Hypothetical IC50 Values for this compound Against Various Enzymes
| Enzyme Target | Substrate Concentration (µM) | IC50 (µM) | Hill Slope |
| Monoamine Oxidase A (MAO-A) | 100 | 5.2 | 1.1 |
| Monoamine Oxidase B (MAO-B) | 100 | 15.8 | 0.9 |
| Acetylcholinesterase (AChE) | 50 | > 100 | - |
| Tyrosine Kinase (Example: Src) | 10 | 2.7 | 1.0 |
Table 2: Hypothetical Kinetic Parameters for Inhibition of a Target Enzyme
| Inhibitor Concentration (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) |
| 0 (Control) | 10.5 | 100 |
| 2 | 25.3 | 98 |
| 5 | 58.1 | 101 |
| 10 | 115.2 | 99 |
Table 3: Hypothetical Kᵢ Determination for a Competitive Inhibition Mechanism
| Method | Kᵢ (µM) |
| Cheng-Prusoff Equation | 1.9 |
| Dixon Plot | 2.1 |
| Lineweaver-Burk Plot | 2.0 |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the enzyme inhibitory activity of this compound.
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
Assay Buffer (specific to the enzyme)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. A common approach is to use serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.01 µM).
-
In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the various concentrations of the inhibitor.
-
Include control wells containing the enzyme and buffer but no inhibitor (100% activity) and wells with buffer and inhibitor but no enzyme (background control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or near its Kₘ value.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over a set period using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Determination of the Mechanism of Inhibition and Kᵢ Value
This protocol is designed to elucidate how the inhibitor interacts with the enzyme and to determine the inhibition constant (Kᵢ).
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform a series of enzyme activity assays as described in Protocol 1.
-
For these assays, vary the concentration of both the substrate and the inhibitor. A typical experimental design involves several fixed concentrations of the inhibitor, while the substrate concentration is varied over a wide range (e.g., 0.5 to 10 times the Kₘ value).
-
Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or the Dixon plot.
-
Lineweaver-Burk Plot (1/V₀ vs. 1/[S]):
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Dixon Plot (1/V₀ vs. [I]): This plot can also help determine the inhibition type and the Kᵢ value.
-
-
Calculate the Kᵢ value from the data. For competitive inhibition, the Kᵢ can be determined from the x-intercept of the secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration. Alternatively, the Cheng-Prusoff equation can be used to estimate Kᵢ from the IC50 value if the inhibition is competitive and the substrate concentration and Kₘ are known.[2]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway where an enzyme, which is a potential target for this compound, plays a crucial role.
Caption: Generic signaling pathway illustrating enzyme inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing an enzyme inhibitor.
Caption: Workflow for enzyme inhibitor characterization.
Logical Relationship Diagram
This diagram illustrates the relationship between different kinetic parameters in enzyme inhibition studies.
Caption: Relationship of kinetic parameters in competitive inhibition.
References
Application Note: Derivatization of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine for Enhanced GC-MS Analysis in Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a secondary amine of interest in pharmaceutical research as a potential therapeutic agent or a significant metabolite. Accurate quantification in biological matrices such as plasma is critical for pharmacokinetic and toxicokinetic studies. Due to its polarity, direct analysis by gas chromatography (GC) can result in poor peak shape and low sensitivity. This application note details a robust protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA). This acylation reaction converts the secondary amine into a more volatile and thermally stable trifluoroacetyl derivative, making it highly suitable for sensitive and selective quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Principle of Derivatization
The derivatization process involves the acylation of the secondary amine group of the analyte with trifluoroacetic anhydride (TFAA). The reaction, typically carried out in an anhydrous organic solvent, replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group. This modification significantly increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic performance (i.e., sharper peaks and reduced tailing) on common non-polar GC columns.[1][4] The resulting derivative also has a distinct mass spectrum with characteristic fragment ions, which enhances the selectivity and sensitivity of mass spectrometric detection.
Experimental Protocols
1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): N-ethyl-N-phenylbenzylamine (or a stable isotope-labeled version of the analyte)
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA)
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Acetonitrile (HPLC grade), Pyridine (anhydrous)
-
Extraction Buffers: 0.1 M Sodium carbonate buffer (pH 10)
-
Reagents: Anhydrous sodium sulfate, Ultrapure water
-
Equipment: GC-MS system, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials with inserts, micropipettes.
2. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of the analyte from a 200 µL plasma sample.
-
Sample Aliquoting: Pipette 200 µL of thawed human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to all samples except for the blank matrix.
-
Alkalinization: Add 200 µL of 0.1 M sodium carbonate buffer (pH 10) to each tube and vortex for 10 seconds to mix. This ensures the analyte is in its free base form for efficient extraction.
-
Extraction: Add 1 mL of ethyl acetate to each tube. Cap the tubes and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the protein interface.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
3. Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract from the LLE step in 50 µL of ethyl acetate containing 2% (v/v) pyridine (catalyst).
-
Reagent Addition: Add 25 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen. This removes excess derivatizing reagent and solvent.
-
Final Reconstitution: Reconstitute the final dried residue in 100 µL of hexane for GC-MS analysis. Transfer the solution to a GC vial with an insert.
4. GC-MS Analysis Conditions
-
System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion (Analyte Derivative): m/z [Hypothetical value, e.g., 254]
-
Qualifier Ion (Analyte Derivative): m/z [Hypothetical value, e.g., 282]
-
Quantifier Ion (IS Derivative): m/z [Hypothetical value, e.g., 208]
-
Data Presentation
The following tables summarize the hypothetical performance characteristics of the analytical method following the described derivatization protocol.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Weighting Factor | 1/x |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low QC | 3 | 5.8 | +3.1 | 7.2 | +4.5 |
| Mid QC | 50 | 4.2 | +1.5 | 5.9 | +2.8 |
| High QC | 800 | 3.5 | -2.0 | 4.8 | -1.3 |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | 88.5 | 96.2 |
| High QC | 800 | 91.2 | 98.1 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Chemical reaction scheme for the acylation of the analyte with TFAA.
Caption: Step-by-step workflow for sample preparation, derivatization, and analysis.
References
Application Note: HPLC Method Development for the Analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. The protocol outlines column and mobile phase selection, optimization of chromatographic parameters, and a comprehensive validation strategy. Additionally, a chiral separation method is proposed to resolve the enantiomers of the target compound. This application note serves as a comprehensive guide for establishing a reliable analytical method suitable for quality control and stability studies.
Introduction
This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this analyte. This application note provides a detailed protocol for the development and validation of an HPLC method for this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for initial method development, particularly for selecting the appropriate column and mobile phase.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | [1] |
| Molecular Weight | 187.64 g/mol | [1] |
| Predicted pKa | 8.34 ± 0.10 | Publicly available chemical databases |
| Appearance | Not specified | - |
| UV Absorption (λmax) | Predicted ~260-270 nm | Based on structurally similar chloro- and fluoro-substituted aromatic compounds.[2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Trifluoroacetic acid (TFA) (reagent grade)
-
Diethylamine (DEA) (reagent grade)
Instrumentation
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is required.
Chromatographic Conditions Development (Achiral Analysis)
3.1. Column Selection:
Based on the non-polar nature of the analyte, a reversed-phase column is the primary choice. Initial screening should be performed on columns with different stationary phases to evaluate selectivity.
-
Primary Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Alternative Columns for Screening: C8, Phenyl-Hexyl
3.2. Mobile Phase Selection and Optimization:
Due to the basic nature of the amine functional group (predicted pKa ~8.34), a mobile phase with a controlled pH is necessary to ensure good peak shape and consistent retention.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate buffer (pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
An initial gradient elution is recommended for method development to determine the approximate elution strength required. A typical starting gradient could be 10-90% B over 20 minutes. The gradient will be optimized to achieve a suitable retention time and separation from any impurities.
3.3. Detection Wavelength:
Based on the UV spectra of structurally similar compounds, a preliminary detection wavelength of 265 nm is recommended. A PDA detector should be used during method development to record the full UV spectrum of the analyte peak and select the optimal wavelength for quantification.
3.4. Flow Rate and Column Temperature:
A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column. The column temperature should be controlled, typically starting at 30 °C, to ensure reproducible retention times.
Forced Degradation Studies (Stability-Indicating Method)
To develop a stability-indicating method, forced degradation studies must be performed to generate potential degradation products and demonstrate the method's ability to separate them from the intact analyte.[3]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days (solid state and in solution).
Samples from these studies should be analyzed using the developed HPLC method to assess for the presence of degradation products.
Method Validation
The optimized HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blanks, placebo, and degradation products. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Range | The specified range over which the method is linear, accurate, and precise. |
| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts and/or equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD at this concentration should be acceptable. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Chiral Separation Method Development
Since this compound possesses a chiral center, a chiral HPLC method is necessary for the separation and quantification of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.
-
Chiral Stationary Phase:
-
Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Amylose-based CSP (e.g., Chiralpak AS-H)
-
-
Mobile Phase:
-
Normal Phase: n-Hexane/Isopropanol with a basic additive (e.g., 0.1% DEA).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).
-
-
Detection: UV at 265 nm.
Screening of different CSPs and mobile phase compositions is required to achieve baseline separation of the enantiomers.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the method development and validation experiments.
Table 3: System Suitability Results (Achiral Method)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 4: Linearity Data (Achiral Method)
| Concentration (µg/mL) | Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy and Precision Data (Achiral Method)
| Concentration Level | Accuracy (% Recovery) | Precision (RSD %) |
| 80% | 99.5 | 1.1 |
| 100% | 100.2 | 0.9 |
| 120% | 101.1 | 1.3 |
Table 6: Chiral Separation Results
| Parameter | Result |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Visualizations
References
Application Notes and Protocols for the Storage of N-Ethyl-2-chloro-6-fluorobenzylamine Under Inert Gas
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N-Ethyl-2-chloro-6-fluorobenzylamine is a chemical intermediate that may be sensitive to atmospheric conditions. Proper storage is crucial to maintain its purity, stability, and reactivity for use in research and drug development. These application notes provide detailed protocols for the safe and effective storage of N-Ethyl-2-chloro-6-fluorobenzylamine under an inert atmosphere to prevent degradation.
2. Summary of Storage Conditions
To ensure the long-term stability of N-Ethyl-2-chloro-6-fluorobenzylamine, it is recommended to store it under specific conditions as summarized in the table below.
| Parameter | Recommended Condition | Source |
| Temperature | 2–8 °C | [1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [1][2] |
| Container | Tightly closed container | [3][4][5][6][7][8][9][10] |
| Environment | Dry, well-ventilated place | [3][4][5][6][9][10] |
| Hazards to Avoid | Heat, sparks, open flames, and incompatible materials. | [3][4][5] |
3. Experimental Protocols
The following protocols outline the detailed procedures for receiving, preparing, and storing N-Ethyl-2-chloro-6-fluorobenzylamine under an inert gas atmosphere.
3.1. Materials and Equipment
-
N-Ethyl-2-chloro-6-fluorobenzylamine in its original container
-
A source of high-purity inert gas (Nitrogen or Argon) with a regulator and tubing
-
Schlenk line or a glove box (optional, for highly sensitive applications)
-
Appropriate size amber glass vial or flask with a septum-sealed cap or a ground glass stopper
-
Parafilm or sealing tape
-
Syringes and needles for gas purging
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
3.2. Protocol for Inert Gas Blanketing
This protocol describes the standard procedure for replacing the atmosphere in the storage container with an inert gas.
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Container Transfer (if necessary): If the original container is not suitable for long-term storage under inert gas, carefully transfer the N-Ethyl-2-chloro-6-fluorobenzylamine to a clean, dry amber glass vial with a septum-sealed cap.
-
Inert Gas Purge:
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of the chemical.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Gently flush the headspace of the vial with the inert gas for 2-5 minutes. The flow rate should be gentle to avoid splashing the material.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.
-
-
Sealing: Wrap the cap and neck of the vial with Parafilm or appropriate sealing tape to ensure an airtight seal.
-
Labeling and Storage: Clearly label the container with the chemical name, date of storage, and a note indicating it is stored under an inert atmosphere. Place the sealed container in a refrigerator at 2–8 °C.
4. Visualization of the Storage Workflow
The following diagram illustrates the logical workflow for the proper storage of N-Ethyl-2-chloro-6-fluorobenzylamine.
Caption: Logical workflow for the proper storage of N-Ethyl-2-chloro-6-fluorobenzylamine.
5. Safety Precautions
-
Always handle N-Ethyl-2-chloro-6-fluorobenzylamine in a well-ventilated chemical fume hood.[3]
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[4][5]
-
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first-aid measures.
6. Stability and Incompatibility
N-Ethyl-2-chloro-6-fluorobenzylamine is stable under the recommended storage conditions.[3] Avoid contact with strong oxidizing agents. The compound may be sensitive to moisture and air, which necessitates storage under an inert atmosphere. Benzylamine, a related compound, is known to be sensitive to air and light.[11]
References
- 1. 2-Chloro-N-ethyl-6-fluorobenzenemethanamine CAS#: 62924-59-8 [amp.chemicalbook.com]
- 2. This compound | 62924-59-8 [amp.chemicalbook.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Disubstituted Benzylamines
Welcome to the technical support center for the synthesis of 2,6-disubstituted benzylamines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when synthesizing 2,6-disubstituted benzylamines via reductive amination?
A1: Low yields in the reductive amination of 2,6-disubstituted carbonyls are often due to steric hindrance. The bulky substituents at the 2 and 6 positions impede the initial formation of the imine or iminium ion intermediate, which is a critical step. Furthermore, these bulky groups can also hinder the approach of the hydride reagent to the iminium carbon, slowing down the reduction step.[1] To overcome this, consider optimizing your choice of reducing agent and reaction conditions.
Q2: What is the best type of reducing agent for sterically hindered substrates?
A2: For sterically hindered aldehydes and ketones, a mild and selective reducing agent is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[1] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, thus minimizing alcohol byproduct formation.[2] Its tolerance for mildly acidic conditions (pH 4-7) is also beneficial for promoting the formation of the iminium ion intermediate.[2][3] For particularly challenging substrates, a combination of a Lewis acid like ZnCl₂ with sodium cyanobohydride (NaBH₃CN) can also improve yields.[4][5]
Q3: I'm observing a significant amount of the corresponding 2,6-disubstituted benzyl alcohol as a byproduct. How can I prevent this?
A3: The formation of benzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form an imine with the amine. This is common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).[5] To mitigate this, you can:
-
Switch to a milder reducing agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the carbonyl group.[2]
-
Employ a two-step procedure: First, allow the imine to form completely by stirring the aldehyde and amine together, often with a dehydrating agent. Only then, add the reducing agent (like NaBH₄) to the reaction mixture.[1][5]
Q4: Are there alternative synthetic routes if reductive amination fails for my highly substituted substrate?
A4: Yes, several alternative routes can be effective:
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a 2,6-disubstituted benzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6] This method is excellent for producing pure primary amines without contamination from secondary or tertiary amine byproducts.[7]
-
Reduction of a Nitrile: The corresponding 2,6-disubstituted benzonitrile can be reduced to the benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]
-
Addition of Organometallics to Imines: For secondary or tertiary amines, the addition of Grignard or organolithium reagents to a pre-formed imine can be a powerful strategy. The use of additives like ZnCl₂ can minimize side reactions.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: Bulky 2,6-substituents are preventing imine formation. 2. Incorrect pH: The reaction medium is too acidic (protonating the amine) or too basic (preventing iminium ion formation).[3] 3. Ineffective Reducing Agent: The chosen hydride reagent is too bulky or not reactive enough for the substrate. | 1. Increase reaction time and/or temperature. Consider using a Lewis acid catalyst (e.g., Ti(iPrO)₄, ZnCl₂) to promote imine formation.[5] 2. Adjust the pH to a mildly acidic range of 4-7, often by adding a small amount of acetic acid.[2][3] 3. Switch to a different reducing agent. If using NaBH(OAc)₃, consider NaBH₃CN with a Lewis acid. For nitrile reductions, ensure your LiAlH₄ is fresh and active. |
| Multiple Products/Side Reactions | 1. Over-alkylation: Formation of secondary or tertiary amines when a primary amine is desired. 2. Aldehyde Reduction: The starting aldehyde is being reduced to an alcohol.[2] 3. Disproportionation: The intermediate imine undergoes disproportionation, especially in catalytic hydrogenation.[10] | 1. Use the Gabriel synthesis for primary amines.[7] In reductive amination, use a stepwise approach where the imine is formed first before adding the reducing agent.[1] 2. Use a milder, more selective reducing agent like NaBH(OAc)₃.[2] 3. Optimize catalyst loading and hydrogen pressure. Consider a stoichiometric chemical reducing agent instead of catalytic hydrogenation. |
| Difficulty in Product Purification | 1. Similar Polarity: The product amine has a similar polarity to the starting amine or aldehyde, causing co-elution during chromatography. 2. Emulsion During Work-up: Formation of a stable emulsion during aqueous extraction.[1] | 1. Use an acid-base extraction. Extract the basic product amine into an acidic aqueous layer, wash away neutral/acidic impurities with an organic solvent, then basify the aqueous layer and re-extract the pure amine.[1] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.[1] |
Comparative Yield Data
The choice of methodology can significantly impact the yield of 2,6-disubstituted benzylamines. The following table summarizes reported yields for different synthetic strategies.
| Target Compound | Starting Materials | Method | Key Reagents | Yield (%) | Reference |
| N,N-Dimethylbenzylamine | Benzyl chloride, Dimethylamine | Nucleophilic Substitution | - | 76.1 | [11] |
| Benzylamine | N-Benzylphthalimide | Gabriel Synthesis (Hydrazinolysis) | Hydrazine hydrate | 60-70 | [7] |
| Benzylamine | Benzyl Bromide, Phthalimide derivative | Modified Gabriel Synthesis | KOH, Microwave | 89-93 | [12] |
| 2,6-Dimethylbenzylamine | 2,6-Dimethylbenzonitrile | Nitrile Reduction | LiAlH₄ | - (Stated as a viable step in a multi-step synthesis) | [8] |
| Various Secondary Amines | Benzaldehyde, Anilines | Reductive Amination | Iron Catalyst, Triethylsilane | Up to 98 | [13] |
| N-Benzyl-1-phenylethylamine | Benzaldehyde, (R)-1-phenylethylamine | Reductive Amination | H₂, Pd/C | - (Described as a high-yield process) | [14] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)
This protocol is adapted for sterically hindered substrates where minimizing side reactions is crucial.
-
Imine Formation: In a round-bottom flask, dissolve the 2,6-disubstituted benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]
-
Acid Catalyst (Optional): Add acetic acid (1.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from 4 to 24 hours depending on the substrate.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Gabriel Synthesis of Primary 2,6-Disubstituted Benzylamines
This protocol provides a reliable method for accessing primary amines, avoiding over-alkylation.
-
N-Alkylation: Combine potassium phthalimide (1.1 eq.) and the 2,6-disubstituted benzyl halide (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] Heat the mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates consumption of the benzyl halide.
-
Isolation of Phthalimide: After cooling, pour the reaction mixture into water to precipitate the N-(2,6-disubstituted benzyl)phthalimide. Collect the solid by filtration and wash with water.
-
Hydrazinolysis (Ing-Manske procedure): Suspend the dried N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5 - 2.0 eq.) and reflux the mixture for 1-3 hours.[6][7] A thick precipitate of phthalhydrazide will form.[6]
-
Product Isolation: Cool the mixture to room temperature. Acidify with dilute HCl to protonate the product amine. Filter off the phthalhydrazide precipitate.
-
Extraction: Make the filtrate basic with an aqueous NaOH or KOH solution. Extract the liberated primary amine with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure. The resulting amine can be further purified by distillation or chromatography if necessary.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in the synthesis of 2,6-disubstituted benzylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzylamines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted benzylamines, and what are their main advantages and disadvantages?
A1: The most common methods for synthesizing substituted benzylamines are Reductive Amination, the Gabriel Synthesis, and direct Nucleophilic Substitution.
-
Reductive Amination: This method involves the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent. It is a versatile and widely used method for preparing primary, secondary, and tertiary amines.[1][2][3] A key advantage is the ability to perform it as a one-pot reaction.[4] However, challenges include over-alkylation leading to mixtures of products and the potential for the reducing agent to reduce the starting carbonyl compound.[3]
-
Gabriel Synthesis: This classic method is renowned for producing pure primary amines with minimal risk of over-alkylation.[5][6] It involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by hydrazinolysis or hydrolysis to release the primary amine.[5][6][7] Disadvantages include the use of harsh conditions for hydrolysis and the fact that it is generally not suitable for preparing secondary or tertiary amines or for use with secondary alkyl halides.[5][8]
-
Nucleophilic Substitution: This involves the direct reaction of a substituted benzyl halide with an amine. While seemingly straightforward, this method often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the product amine being more nucleophilic than the starting amine.[9] Controlling the reaction to obtain a single product can be challenging.
Q2: How can I minimize the over-alkylation of my primary benzylamine product to a secondary or tertiary amine?
A2: Over-alkylation is a common problem, particularly in direct nucleophilic substitution and reductive amination. Here are some strategies to minimize it:
-
Use a Large Excess of the Amine: In direct alkylation, using a significant excess of the starting amine can statistically favor the mono-alkylation product.
-
Gabriel Synthesis: This method is specifically designed to avoid over-alkylation by using a protected form of the amine.[5][6]
-
Stepwise Reductive Amination: For reductive amination, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can suppress tertiary amine formation.[10]
-
Non-Acidic Conditions for Reductive Amination: The formation of tertiary amines can be suppressed by running the reductive amination under non-acidic conditions.
Q3: What are the common side reactions I should be aware of during benzylamine synthesis?
A3: Besides over-alkylation, other common side reactions include:
-
Reduction of the Carbonyl Starting Material: In reductive amination, the reducing agent can reduce the starting aldehyde or ketone to an alcohol, especially if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[4]
-
Hydrolysis of Imines: The imine intermediate in reductive amination can be prone to hydrolysis, especially in the presence of water, which can lead to incomplete reactions.
-
Elimination Reactions: When using sterically hindered benzyl halides or strong bases, elimination reactions can compete with the desired substitution, leading to the formation of stilbene derivatives.
Section 2: Troubleshooting Guides
Reductive Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete imine formation. | - Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. |
| Reduction of the starting aldehyde/ketone. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the carbonyl group.[11][12] - Perform a two-step reaction: form the imine first, then add the reducing agent. | |
| Deactivated aldehyde or amine. | - For electron-deficient (deactivated) aldehydes, consider using a more reactive amine or a stronger activating agent (e.g., a Lewis acid like Ti(OiPr)₄). - Ensure the amine is not in its salt form; if it is, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. | |
| Formation of Multiple Products (Over-alkylation) | The primary or secondary amine product is reacting further. | - Use a large excess of the starting amine. - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. - Consider a stepwise approach where the imine is formed first before adding the reducing agent. |
| Difficulty in Product Purification | The product is difficult to separate from the unreacted starting materials or byproducts. | - If the product is an amine, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified and the amine extracted with an organic solvent. - Column chromatography is a common purification method. The choice of eluent will depend on the polarity of your product and impurities. |
Gabriel Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of N-Alkylphthalimide | Incomplete deprotonation of phthalimide. | - Ensure a sufficiently strong base (e.g., KOH, NaH) is used to fully deprotonate the phthalimide. - Use an appropriate polar aprotic solvent (e.g., DMF, DMSO) to ensure the solubility of the phthalimide salt.[7] |
| The benzyl halide is unreactive or sterically hindered. | - The Gabriel synthesis works best with primary and some secondary benzyl halides. Tertiary halides will likely undergo elimination. - For less reactive halides, increasing the reaction temperature or using a more polar solvent may improve the yield. | |
| Incomplete Hydrolysis/Hydrazinolysis | The N-alkylphthalimide is resistant to cleavage. | - For acidic or basic hydrolysis, prolonged reaction times and higher temperatures may be necessary. However, this can lead to decomposition of the desired product. - Hydrazinolysis is often a milder and more efficient method. Ensure an adequate amount of hydrazine hydrate is used and allow for sufficient reflux time.[7] |
| Difficulty in Isolating the Final Product | The phthalhydrazide byproduct is difficult to remove. | - Phthalhydrazide is a solid that precipitates out of the reaction mixture and can be removed by filtration.[6][7] Ensure the reaction mixture is cooled sufficiently to maximize precipitation. - After removing the phthalhydrazide, the benzylamine can be isolated by extraction following basification of the filtrate.[7] |
Section 3: Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzaldehyde with Benzylamine
| Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | - | Room Temp | 2 | 85-92 | [11] |
| NaBH₃CN | Methanol | Acetic Acid (to pH 6-7) | Room Temp | 12 | ~91 | [11] |
| NaBH(OAc)₃ (STAB) | 1,2-Dichloroethane | Acetic Acid | Room Temp | 1 | >95 | [1] |
| H₂/Pd-C | Ethanol | - | Room Temp | 24 | ~90 | [2] |
| Benzylamine-borane | THF | 4Å Molecular Sieves | Room Temp | 24 | ~85 | [13] |
Table 2: Effect of Reaction Conditions on the Gabriel Synthesis of Benzylamine
| Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Cleavage Method | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | Neat | Reflux | 2 | Hydrazinolysis | 72-79 (of N-benzylphthalimide) | [7] |
| Benzyl bromide | KOH | Ethanol/Acetonitrile (1/1) | 80 (Microwave) | 0.17 | KOH hydrolysis | 92 | [14] |
| Benzyl chloride | Potassium Phthalimide | DMF | <50 | - | Hydrazinolysis | High | [7] |
Section 4: Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde with Benzylamine using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 4-methoxybenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (5 mL), add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)benzylamine.
Protocol 2: Gabriel Synthesis of 4-Nitrobenzylamine
-
To a solution of potassium phthalimide (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add 4-nitrobenzyl bromide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water to precipitate the N-(4-nitrobenzyl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
-
To a suspension of the N-(4-nitrobenzyl)phthalimide (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (2.0 mmol).
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-nitrobenzylamine.
Section 5: Mandatory Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. jocpr.com [jocpr.com]
- 4. gctlc.org [gctlc.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-N-ethyl-6-fluorobenzenemethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
Symptoms:
-
Multiple spots are observed on a Thin Layer Chromatography (TLC) plate of the crude product.
-
The isolated product is an oil with a strong amine odor, but the yield is low after initial workup.
Possible Causes:
-
Incomplete reaction, leaving unreacted starting materials.
-
Formation of side products, such as over-alkylated tertiary amines or unreacted primary amine (2-Chloro-6-fluorobenzylamine).
-
Decomposition of the product during workup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze Crude Mixture by TLC | Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% Triethylamine) to visualize the product and impurities. This will help in identifying the number of components and their relative polarities. |
| 2 | Aqueous Wash Optimization | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Subsequently, wash with a dilute base solution (e.g., 5% NaHCO₃) to remove acidic residues, followed by a brine wash. |
| 3 | Consider a Liquid-Liquid Extraction | Dissolve the crude product in a suitable organic solvent and perform a liquid-liquid extraction to separate the desired amine from non-basic impurities.[1][2] |
Issue 2: Difficulty in Separation by Column Chromatography
Symptoms:
-
The product co-elutes with impurities during silica gel column chromatography.
-
Significant product tailing or streaking is observed on the TLC plate and during column chromatography.
-
Low recovery of the product from the column.
Possible Causes:
-
The basic nature of the amine interacting strongly with the acidic silica gel.
-
Inappropriate solvent system.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Deactivate Silica Gel | Add a small percentage of a basic modifier, such as triethylamine (1-2%), to the eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing and improving separation. |
| 2 | Use an Alternative Stationary Phase | Consider using a different stationary phase like alumina (basic or neutral) or amine-functionalized silica gel, which are more suitable for the purification of basic compounds.[1] |
| 3 | Optimize the Solvent System | Experiment with different solvent systems and gradients. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation. |
Issue 3: Product Decomposition During Vacuum Distillation
Symptoms:
-
The product darkens or turns into a tar-like substance upon heating.
-
Low yield of the distilled product.
-
The pressure in the distillation apparatus is difficult to maintain.
Possible Causes:
-
The product is thermally unstable at the distillation temperature.
-
Presence of acidic impurities catalyzing decomposition.
-
Air leak in the distillation setup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure a High Vacuum | Use a high-quality vacuum pump and ensure all joints in the distillation apparatus are properly sealed to achieve a lower boiling point. |
| 2 | Neutralize Before Distillation | Wash the crude product with a mild base (e.g., 5% sodium bicarbonate solution) and dry it thoroughly before distillation to remove any acidic impurities. |
| 3 | Use a Short Path Distillation Apparatus | A short path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the risk of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: While specific experimental data for this compound is limited in publicly available literature, predicted properties are as follows:
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁ClFN | [3][4] |
| Molecular Weight | 187.64 g/mol | [3][4] |
| Boiling Point | 222.9 ± 25.0 °C at 760 mmHg | [4][5] |
| pKa | 8.34 ± 0.10 | [4] |
Q2: What are the most common impurities I should expect?
A2: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted 2-Chloro-6-fluorobenzylamine: The primary amine starting material.
-
Over-alkylated product: The tertiary amine, N,N-diethyl-2-chloro-6-fluorobenzenemethanamine.
-
Unreacted ethylating agent: e.g., ethyl iodide or ethyl bromide.
-
Solvent residues.
Q3: How can I effectively monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.5-1%) can improve the spot shape for amines.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent like ninhydrin (for primary and secondary amines) or potassium permanganate.
Q4: Is it possible to purify this compound by crystallization?
A4: While the free base is likely an oil at room temperature, purification via crystallization of a salt is a common and effective method for amines.[1]
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Recrystallization: The resulting hydrochloride salt can then be recrystallized from a suitable solvent or solvent pair, such as ethanol/ether or isopropanol/hexane.[6][7][8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent.
-
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude amine in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring. A white precipitate of the hydrochloride salt should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol). Slowly add a non-polar solvent (e.g., hexane or diethyl ether) until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography of basic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | 62924-59-8 [amp.chemicalbook.com]
- 5. This compound CAS#: 62924-59-8 [amp.chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
preventing side product formation in benzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzylamine synthesis. The information is designed to help prevent the formation of side products and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzylamine via different methods.
Method 1: Reductive Amination of Benzaldehyde
Q1: I am observing significant amounts of dibenzylamine as a byproduct in my reductive amination reaction. How can I minimize its formation?
A1: The formation of dibenzylamine is a common side reaction in the reductive amination of benzaldehyde. It occurs when the initially formed benzylamine acts as a nucleophile and reacts with another molecule of benzaldehyde, leading to a secondary amine after reduction. To minimize this, you can:
-
Increase the Ammonia Concentration: A higher concentration of ammonia will outcompete benzylamine for the reaction with benzaldehyde, thus favoring the formation of the primary amine.[1]
-
Control Hydrogen Pressure and Catalyst: The choice of catalyst and hydrogen pressure can influence selectivity. For instance, using a Ni/diatomite catalyst allows for controllable selective reductive amination by adjusting H₂ pressure and ammonia concentration.[2]
-
Modify Catalyst Support: The acidity of the catalyst support can affect selectivity. An increase in the number of acidic sites on a carbon support can lead to higher reaction rates, which may be leveraged to improve selectivity.[1]
Q2: My reaction is producing benzyl alcohol as a major side product. What is causing this and how can I prevent it?
A2: Benzyl alcohol is formed from the reduction of the starting material, benzaldehyde. This indicates that the reduction of the aldehyde is competing with the formation of the imine intermediate. To address this:
-
Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often milder and more selective than sodium borohydride (NaBH₄) for reductive aminations.[3]
-
Ensure Efficient Imine Formation: Imine formation is often pH-sensitive. Adjusting the pH of the reaction mixture can improve the rate of imine formation, thereby reducing the amount of unreacted benzaldehyde that can be reduced to benzyl alcohol.
Q3: I am observing an unexpected N-benzylidene(phenyl)methanamine impurity. How is this formed and how can it be avoided?
A3: N-benzylidene(phenyl)methanamine is an imine formed from the condensation of benzaldehyde and benzylamine. Its presence suggests that the reduction of the imine intermediate is incomplete. To avoid this:
-
Ensure Complete Reduction: Increase the reaction time or the amount of the reducing agent to ensure all the imine intermediate is converted to benzylamine.
-
Optimize Reaction Conditions: The choice of solvent and temperature can affect the rate of both imine formation and reduction. Experiment with different conditions to find the optimal balance for your specific system.
Method 2: Alkylation of Ammonia with Benzyl Chloride
Q1: My synthesis is yielding a mixture of benzylamine, dibenzylamine, and tribenzylamine. How can I improve the selectivity for the primary amine?
A1: Over-alkylation is a classic problem when reacting alkyl halides with ammonia, as the product amine can be more nucleophilic than ammonia itself. To favor the formation of benzylamine:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia relative to benzyl chloride is the most effective way to ensure that the benzyl chloride is more likely to react with an ammonia molecule rather than the benzylamine product.[4][5]
-
Slow Addition of Benzyl Chloride: Adding the benzyl chloride slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[5]
-
Temperature Control: Conduct the reaction at a lower temperature to decrease the rate of the subsequent alkylation reactions, which often have a higher activation energy.[5]
Method 3: Gabriel Synthesis
Q1: The Gabriel synthesis is supposed to be selective for primary amines, but my yield is low. What are the potential issues?
A1: While the Gabriel synthesis is excellent for preventing over-alkylation, low yields can result from several factors:[6][7]
-
Incomplete Deprotonation of Phthalimide: The first step requires the deprotonation of phthalimide to form a nucleophilic anion. Ensure you are using a sufficiently strong base (e.g., potassium hydroxide or potassium carbonate) and that the reaction goes to completion.[8][9]
-
Inefficient Alkylation: The SN2 reaction between the phthalimide anion and benzyl chloride can be slow if the reaction conditions are not optimal. Using a polar aprotic solvent like DMF can accelerate this step.[8]
-
Difficult Hydrolysis/Hydrazinolysis: Cleavage of the N-benzylphthalimide to release benzylamine can be challenging.
-
Acidic or Basic Hydrolysis: These methods can require harsh conditions and long reaction times.
-
Hydrazinolysis: This is often a milder and more efficient method. Ensure you are using a sufficient amount of hydrazine hydrate and allowing enough time for the reaction to complete. The phthalhydrazide byproduct should precipitate out of the solution.[7][8][10]
-
Q2: I am having trouble separating the benzylamine from the phthalhydrazide byproduct after hydrazinolysis.
A2: The phthalhydrazide is typically insoluble in the reaction mixture and can be removed by filtration.[8][10] If you are experiencing separation issues:
-
Ensure Complete Precipitation: After the hydrazinolysis, adding an acid can help to fully precipitate the phthalhydrazide.[8]
-
Proper Workup: After filtering off the phthalhydrazide, the filtrate containing the benzylamine salt needs to be made strongly alkaline with a base like NaOH to liberate the free benzylamine, which can then be extracted with an organic solvent like diethyl ether.[8]
Method 4: Hofmann Rearrangement of Benzamide
Q1: My Hofmann rearrangement of benzamide is giving a low yield of benzylamine, and I am isolating benzoic acid instead.
A1: The formation of benzoic acid indicates that hydrolysis of the starting benzamide is occurring as a significant side reaction.[11] To favor the rearrangement:
-
Control the Temperature: It has been reported that at elevated temperatures, the Hofmann rearrangement is significantly faster than the competing hydrolysis reaction.[11]
-
Choice of Reagents: The classic conditions involve bromine and sodium hydroxide. Alternative reagents like household bleach (containing sodium hypochlorite) have been used successfully and can sometimes offer better results.[11]
Q2: Are there other potential side reactions in the Hofmann rearrangement?
A2: Besides hydrolysis, other side reactions can occur depending on the substrate and conditions. For instance, with certain substituted aromatic amides, other reactions can compete. It's crucial to follow established protocols and carefully control the reaction conditions.
Frequently Asked Questions (FAQs)
Q: Which synthesis method is best for producing high-purity benzylamine without secondary or tertiary amine impurities? A: The Gabriel synthesis is specifically designed to produce primary amines free from over-alkylation byproducts, making it an excellent choice for obtaining high-purity benzylamine.[6][7]
Q: I need to synthesize benzylamine on a large scale. Which method is most suitable for industrial production? A: The reaction of benzyl chloride with a large excess of ammonia and the reductive amination of benzaldehyde are common industrial routes for large-scale benzylamine production due to the availability and lower cost of the starting materials.[12]
Q: Can I use the Hofmann rearrangement to produce substituted benzylamines? A: Yes, the Hofmann rearrangement can be used with substituted benzamides to produce the corresponding substituted benzylamines. However, the presence of electron-withdrawing or -donating groups on the aromatic ring can influence the reaction rate and the prevalence of side reactions.[11]
Q: What is the main drawback of the Ritter reaction for preparing benzylamine? A: The Ritter reaction typically involves the use of very strong acids and generates significant amounts of salt byproducts during workup, which can be a disadvantage, particularly on a larger scale.[13]
Data Presentation
Table 1: Comparison of Common Benzylamine Synthesis Methods
| Synthesis Method | Common Starting Materials | Key Side Products | Typical Yield Range | Advantages | Disadvantages |
| Reductive Amination | Benzaldehyde, Ammonia | Dibenzylamine, Benzyl alcohol, N-benzylidene(phenyl)methanamine | 60 - 98%[12] | Wide substrate scope, often a one-pot procedure.[12] | Potential for over-alkylation, requires a reducing agent.[12] |
| Alkylation of Ammonia | Benzyl Chloride, Ammonia | Dibenzylamine, Tribenzylamine | Variable, depends on excess of ammonia | Inexpensive starting materials, suitable for large scale. | Prone to over-alkylation, requires a large excess of ammonia.[4] |
| Gabriel Synthesis | Phthalimide, Benzyl Chloride | Phthalhydrazide or Phthalic acid derivatives | 60 - 79%[8][12] | High purity of primary amine, avoids over-alkylation.[6][7][12] | Multi-step process, can have harsh hydrolysis conditions.[10] |
| Hofmann Rearrangement | Benzamide | Benzoic acid (from hydrolysis) | Can be high, but substrate dependent | Produces a primary amine with one less carbon. | Can have competing hydrolysis, uses halogen reagents.[11] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This protocol is adapted from a published undergraduate organic chemistry experiment.[8]
Step 1: Synthesis of N-Benzylphthalimide
-
In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.
-
Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the mixture to cool, then add 100 mL of water and cool in an ice bath to induce crystallization.
-
Collect the crude N-benzylphthalimide by suction filtration and wash with cold water. The expected yield of the crude product is 28-31 g (72-79%).
Step 2: Hydrazinolysis of N-Benzylphthalimide to Benzylamine
-
In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue to heat for another 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Transfer the filtrate to a larger flask and make it strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase of benzylamine will separate.
-
Extract the mixture with two 40-mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residual oil. Collect the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.
Protocol 2: Hofmann Rearrangement of Benzamide using Bleach
This protocol is based on the synthesis of 3-nitroaniline from 3-nitrobenzamide and can be adapted for benzamide.[11]
-
In a 125-mL Erlenmeyer flask, add finely powdered benzamide (9.03 mmol), 18 mL of 1 M NaOH (18 mmol), and 13.3 mL of household bleach (approx. 5.25% NaOCl, 9.93 mmol).
-
Stir the mixture vigorously and heat it in a water bath at 80°C for 30 minutes.
-
Cool the mixture and perform an appropriate workup to isolate the benzylamine. This will typically involve extraction with an organic solvent after adjusting the pH.
Visualizations
Caption: Reaction pathways for Benzylamine Synthesis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for N-alkylation of benzylamines
Technical Support Center: N-Alkylation of Benzylamines
Welcome to the technical support center for the N-alkylation of benzylamines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzylamines, offering potential causes and solutions.
Q1: Why is my reaction yield low or the conversion incomplete?
A1: Low conversion is a frequent challenge in N-alkylation reactions.[1] Several factors can contribute to this issue:
-
Insufficient Base Strength or Amount: The chosen base may not be strong enough to effectively deprotonate the amine or neutralize the acid byproduct generated during the reaction. For benzylamines with electron-withdrawing groups, which have lower basicity, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are often required.[2] For standard alkylations with alkyl halides, ensure at least 1.5 to 2.0 equivalents of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.[3]
-
Poor Reagent Solubility: The starting materials, particularly the base, may not be sufficiently soluble in the selected solvent.[1][4] Consider switching to a more polar aprotic solvent such as DMF or DMSO to improve solubility.[3][4]
-
Low Reaction Temperature: Many N-alkylation reactions are slow at room temperature and require heating to proceed at a practical rate.[1] A common temperature range is 80-120°C, though some protocols, especially those involving benzyl alcohols, may require up to 180°C.[2][5] Microwave irradiation can also be an effective method to accelerate the reaction.[1][4]
-
Steric Hindrance: If either the benzylamine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature may help overcome this barrier.[1]
Q2: I am observing significant over-alkylation, forming secondary and tertiary amines. How can I promote selective mono-alkylation?
A2: Over-alkylation is a classic problem because the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][6] Here are several strategies to enhance mono-alkylation selectivity:
-
Control Stoichiometry: Using a large excess of the primary benzylamine relative to the alkylating agent can statistically favor the desired mono-alkylation product.[1]
-
Choice of Base: Cesium bases, such as cesium carbonate (Cs₂CO₃), are known to be highly effective in promoting selective mono-N-alkylation.[1][7]
-
Reaction Conditions: Careful optimization of reaction time and temperature can help. Running the reaction to partial conversion can also favor the mono-alkylated product.[2]
-
Alternative Methodologies: Reductive amination is one of the most reliable methods to avoid over-alkylation.[1][8] This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced. The Gabriel synthesis is another classic method that prevents over-alkylation but is limited to producing primary amines.[8]
Q3: What are the best general-purpose bases and solvents for N-alkylation with alkyl halides?
A3: The choice of base and solvent is critical for success.
-
Bases: Anhydrous potassium carbonate (K₂CO₃) is a common and cost-effective choice. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which can enhance reactivity and selectivity.[1][3][7]
-
Solvents: Polar aprotic solvents are generally preferred to ensure the solubility of reagents. Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[3][4][9] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[3]
Q4: My reaction is generating unexpected side products like toluene. What is happening?
A4: The formation of toluene suggests a hydrogenolysis side reaction. This is particularly common in catalytic systems, such as those using Nickel catalysts for the amination of benzyl alcohols.[10] In these "borrowing hydrogen" methods, the benzyl alcohol is first oxidized to an aldehyde. This intermediate can then undergo decarbonylation to form benzene or be reduced via hydrogenolysis to toluene.[5][10] To minimize these side reactions, carefully optimize the catalyst loading and reaction temperature.[5]
Q5: How can I be sure I have achieved N-alkylation and not O-alkylation on a substrate with a hydroxyl group?
A5: Distinguishing between N- and O-alkylation is a common challenge when working with substrates containing ambident nucleophiles (e.g., aminophenols). Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.[11] Techniques such as HSQC, HMBC, and ROESY can establish the connectivity and confirm which atom was alkylated. ¹³C NMR is also valuable, as the chemical shift of the carbon attached to the nitrogen or oxygen will differ significantly between the two isomers.[1][11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the N-alkylation of benzylamines, illustrating the impact of various reaction parameters.
Table 1: Effect of Base and Stoichiometry on Secondary Amine Synthesis [7] Reaction: p-methoxybenzylamine + benzyl bromide -> N-(benzyl)-p-methoxybenzylamine
| Entry | Base (equiv.) | Amine (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ (2) | 2 | DMF | 24 | 98 |
| 2 | Cs₂CO₃ (2) | 2 | DMF | 12 | 75 |
| 3 | Cs₂CO₃ (2) | 1 | DMF | 24 | 65 |
| 4 | K₂CO₃ (2) | 2 | DMF | 24 | 60 |
| 5 | Na₂CO₃ (2) | 2 | DMF | 24 | 43 |
| 6 | KOtBu (2) | 2 | DMF | 24 | 55 |
| 7 | DBU (2) | 2 | DMF | 24 | 30 |
| 8 | None | 2 | DMF | 24 | 15 |
| 9 | Cs₂CO₃ (2) | 2 | DMSO | 24 | 45 |
Table 2: Influence of Reaction Parameters on Ni-Catalyzed Amination of Benzyl Alcohol [5][10] Reaction: Benzyl Alcohol + aq. NH₃ -> Benzylamine (using Raney Ni catalyst)
| Parameter Varied | Conditions | Conversion (%) | Selectivity (%) |
| Catalyst Amount | 50 mg | ~60 | ~55 |
| 100 mg | ~75 | ~60 | |
| 200 mg | ~83 | ~61 | |
| 400 mg | ~97 | ~20 (hydrogenolysis) | |
| Temperature | 160 °C | ~55 | ~50 |
| 170 °C | ~70 | ~58 | |
| 180 °C | ~83 | ~61 | |
| Reaction Time | 2 h | ~20 | ~35 |
| 8 h | ~60 | ~55 | |
| 18 h | ~83 | ~61 | |
| 24 h | ~90 | ~60 |
Experimental Protocols
Below are representative experimental protocols for the N-alkylation of benzylamines.
Protocol 1: Direct N-Alkylation with an Alkyl Halide [3]
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary benzylamine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to form a suspension (typical concentration ~0.1-0.5 M).
-
Reagent Addition: While stirring the suspension, slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C) and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation with Benzyl Alcohol via Hydrogen Borrowing [5][10]
-
Setup: In a stainless steel microreactor equipped with a stirring bar, charge the benzyl alcohol (1.0 mmol), Raney Ni catalyst (200 mg), and aqueous ammonia (25 wt%, 0.4 mL, ~5.2 mmol).
-
Solvent Addition: Add a suitable solvent such as t-amyl alcohol (3 mL).
-
Reaction: Seal the reactor and place it in a preheated aluminum block at 180 °C. Stir for the indicated reaction time (e.g., 18-24 hours).
-
Workup: After the reaction, cool the reactor to room temperature using an ice-water bath.
-
Isolation: Separate the crude mixture from the catalyst by filtration or using a magnet if applicable.
-
Analysis & Purification: Analyze the crude mixture by Gas Chromatography (GC-FID) to determine conversion and selectivity. The product can be isolated by evaporating the solvent and purifying the residue, for example, by precipitation as an HCl salt or by column chromatography.[5][10]
Visualizations
Diagram 1: General Experimental Workflow for N-Alkylation
Caption: Experimental workflow for direct N-alkylation with an alkyl halide.
Diagram 2: Troubleshooting Guide for N-Alkylation Reactions
Caption: A decision tree for troubleshooting common N-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reductive amination reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Q1: My reductive amination reaction is giving a low yield or no product at all. What are the potential causes and how can I fix it?
A1: Low or no product yield in reductive amination can stem from several factors, primarily related to inefficient imine or iminium ion formation, decomposition of the reducing agent, or suboptimal reaction conditions.
Potential Causes & Suggested Solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not be favorable.[1]
-
pH Optimization: Ensure the reaction pH is mildly acidic (typically pH 4-7).[2] An overly acidic environment (pH < 4) will protonate the amine, rendering it non-nucleophilic, while a neutral or basic medium may not sufficiently catalyze imine formation. Acetic acid is a commonly used catalyst.[3][4]
-
Water Removal: The formation of the imine intermediate generates water.[1] For sluggish reactions, consider adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate to drive the equilibrium forward.[2]
-
Monitor Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate using techniques like NMR, which will show distinct shifts for the imine protons.[4]
-
-
Decomposition or Inactivity of Reducing Agent:
-
Moisture Sensitivity: Some reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive.[5] Ensure you are using a fresh, properly stored batch of the reagent.
-
Solvent Incompatibility: STAB is not highly compatible with methanol.[5] For this reagent, preferred solvents include 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]
-
Insufficient Amount: It's possible the aldehyde is being reduced, consuming the reducing agent. Consider adding a larger excess of the reducing agent.[4]
-
-
Suboptimal Reaction Conditions:
Formation of Side Products
Q2: My reaction is producing significant side products. How can I improve the selectivity?
A2: The formation of side products is a common issue, often resulting from over-alkylation, reduction of the starting carbonyl compound, or homo-coupling of the aldehyde.
Potential Causes & Suggested Solutions:
-
Over-alkylation (Formation of a Tertiary Amine from a Primary Amine): This occurs when the secondary amine product reacts again with the aldehyde.[2]
-
Stepwise (Indirect) Procedure: A highly effective method to prevent over-alkylation is to first form the imine and then introduce the reducing agent in a separate step.[2][3]
-
Stoichiometry Control: Carefully control the reactant stoichiometry, avoiding a large excess of the aldehyde.[2]
-
Choice of Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to promote side reactions.[2]
-
-
Reduction of the Starting Aldehyde or Ketone: This is more prevalent with stronger reducing agents like sodium borohydride (NaBH₄).[2][6]
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or STAB. These reagents show greater reactivity towards the iminium ion than the carbonyl group.[2][6]
-
pH Control with NaBH₃CN: The selectivity of NaBH₃CN is pH-dependent. At a pH of 6-7, it selectively reduces the iminium ion.[7]
-
Delayed Addition of NaBH₄: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2][6]
-
Incomplete Reaction or Stalling
Q3: My reaction starts but then stalls, leaving unreacted starting materials. What should I do?
A3: Stalled reactions can be frustrating and are often due to catalyst deactivation or unfavorable equilibria.
Potential Causes & Suggested Solutions:
-
Catalyst Deactivation (for catalytic hydrogenation): The amine substrate, imine intermediate, or amine product can sometimes deactivate the metal catalyst (e.g., Pd/C).[1]
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for deactivation.
-
Alternative Catalysts: Consider exploring different catalysts that may be more robust to the reaction conditions.
-
-
Equilibrium Issues: As mentioned previously, the equilibrium may not favor the imine.
-
Revisit pH and Water Removal: Re-optimize the pH and consider the use of dehydrating agents to push the reaction to completion.[2]
-
-
Insoluble Starting Materials: If the aldehyde, ketone, or amine is not fully dissolved in the reaction solvent, it can lead to low or no conversion.[8]
-
Solvent Screening: Ensure your starting materials are soluble in the chosen solvent. If not, screen for a more suitable solvent system.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the most appropriate reducing agent for my reductive amination?
A4: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and selective, good for a wide range of substrates, including those with acid-sensitive groups. Often the first choice.[2][3][7] | DCE, THF, Acetonitrile[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the iminium ion at slightly acidic pH (4-5).[2] Highly toxic (potential for HCN gas release), requiring careful handling.[2] | Methanol[4] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent that can also reduce the starting carbonyl.[2][6] Best used in a stepwise procedure after imine formation is complete.[2][3] | Methanol, Ethanol[9] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A versatile and green method. The catalyst can sometimes be deactivated by nitrogen-containing compounds.[1] | Methanol, Ethanol, Ethyl Acetate |
Q5: What is the optimal pH for a reductive amination reaction and how do I maintain it?
A5: The optimal pH is typically in the mildly acidic range of 4-7.[2] This is a crucial balance: a lower pH accelerates the formation of the reactive iminium ion, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.[2] The pH can be adjusted and buffered using a weak acid, with acetic acid being a common choice.
Q6: How can I effectively purify my amine product, especially if it co-elutes with starting materials?
A6: Purification can be challenging if the product and starting materials have similar polarities.
-
Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities.[2] The amine product can be extracted into an acidic aqueous layer, the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified to deprotonate the amine, which can then be extracted with an organic solvent.[2]
-
Salting Out: For polar amine products, adding a salt like NaCl (brine) to the aqueous layer during workup can help break emulsions and improve extraction efficiency into the organic phase.[2][9]
-
SCX (Strong Cation Exchange) Chromatography: This is a highly effective purification method for basic amines.[8]
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for many standard reductive aminations.
-
To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride
This protocol is particularly useful for preventing over-alkylation when using a primary amine with an aldehyde.[2]
-
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).[2]
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[2]
-
-
Step B: Reduction
-
Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[2]
-
Quench the reaction by the slow addition of water.[2]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[2]
-
Visualized Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for side product formation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
stability issues of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Unexpected Degradation of the Compound in Solution
Question: I am observing a rapid loss of my this compound active pharmaceutical ingredient (API) in solution, even under seemingly mild conditions. What could be the cause?
Answer: Several factors could contribute to the degradation of this compound in solution. Consider the following potential causes and troubleshooting steps:
-
pH of the Solution: The stability of amine-containing compounds can be highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
-
Recommendation: Determine the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) and monitor the stability. It is crucial to perform a pH stability study to identify the optimal pH for your formulation.
-
-
Presence of Oxidizing Agents: Solutions may contain dissolved oxygen or trace metal ions that can promote oxidative degradation.
-
Recommendation: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Consider the addition of an antioxidant if compatible with your experimental design.
-
-
Light Exposure: Many aromatic compounds are susceptible to photodegradation.
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions.
-
-
Elevated Temperature: Higher temperatures can accelerate the rate of degradation.
-
Recommendation: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid prolonged exposure to ambient or elevated temperatures.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: My HPLC analysis of a this compound solution shows several new, unidentified peaks that were not present in the initial analysis of the solid material. What are these peaks and how can I identify them?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products of this compound. Identifying these degradants is a critical step in understanding the stability of your compound.
-
Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies.[1][2][3] This involves intentionally subjecting the compound to harsh conditions to generate the degradants in higher concentrations, which facilitates their identification.
-
Acid/Base Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[1]
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).[4]
-
Photostability: Expose the solution to a controlled light source, such as a combination of UV and visible light.[4]
-
-
Structure Elucidation: The generated degradation products can then be characterized using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the isolated degradation products.
-
The following diagram illustrates a general workflow for identifying unknown peaks in a stability study.
Caption: A flowchart outlining the process of identifying unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for stock solutions of this compound?
A1: Based on general stability principles for similar compounds, it is recommended to prepare stock solutions in aprotic, anhydrous solvents such as acetonitrile or DMSO. For short-term storage (1-2 weeks), solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is advisable to store aliquots at -20 °C or below to minimize degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: The presence of a substituted benzene ring suggests a potential for photosensitivity. It is best practice to handle all solutions containing this compound under subdued light and to store them in light-resistant containers. Photostability studies according to ICH Q1B guidelines are recommended to quantify this effect.[4]
Quantitative Data Summary
Since no specific experimental data for this compound is publicly available, the following tables present hypothetical, yet plausible, data from a forced degradation study to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 40°C
| pH | Incubation Time (hours) | % Degradation |
| 2.0 | 24 | 15.2 |
| 4.0 | 24 | 5.8 |
| 7.0 | 24 | 1.2 |
| 9.0 | 24 | 8.9 |
| 12.0 | 24 | 25.6 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Incubation Time (hours) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 48 | 22.5 |
| Base Hydrolysis | 0.1 M NaOH | 48 | 35.1 |
| Oxidation | 3% H₂O₂ | 24 | 18.7 |
| Thermal | 60°C | 72 | 12.3 |
| Photolytic | ICH Q1B compliant light | 24 | 9.5 |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure to evaluate the stability of this compound across a range of pH values.
Caption: A step-by-step workflow for conducting a pH stability study.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the buffer should be low (e.g., <1%) to avoid solubility issues.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the samples in a temperature-controlled environment (e.g., a 40°C water bath).
-
Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways.
Caption: A logical diagram illustrating the steps in a forced degradation study.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one of the solutions to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another solution to achieve a final base concentration of 0.1 M.
-
Oxidation: Add a small volume of 30% H₂O₂ to a third solution to reach a final concentration of 3%.
-
Thermal Degradation: Place a fourth solution in an oven set to 60°C.
-
Photodegradation: Expose a fifth solution to a light source compliant with ICH Q1B guidelines. Keep a control sample protected from light.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 or 48 hours), monitoring for significant degradation (aiming for 5-20% degradation).[4]
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS), to separate and identify the parent compound and its degradation products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pharmasm.com [pharmasm.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Benzylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for dealing with steric hindrance in reactions involving ortho-substituted benzylamines.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with ortho-substituted benzylamines consistently resulting in low yields?
A1: Low yields in reactions with ortho-substituted benzylamines are often due to a phenomenon known as the "ortho effect." This is a combination of steric and electronic effects. The substituent at the ortho position physically obstructs the approach of reagents to the nitrogen atom, a concept called steric hindrance. This hindrance slows down the reaction rate and can lead to incomplete reactions or the formation of side products. Electronically, the ortho-substituent can also alter the basicity and nucleophilicity of the amino group.
Q2: What are the most common reactions where steric hindrance is a major issue for ortho-substituted benzylamines?
A2: Steric hindrance is a significant challenge in several common reactions, including:
-
N-Acylation: The formation of an amide bond by reacting the benzylamine with an acylating agent (e.g., acyl chloride or anhydride).
-
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom using an alkyl halide or other alkylating agents.
-
Reductive Amination: The reaction of the benzylamine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine.
-
Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination, where the amine is coupled with an aryl halide.
Q3: Are there general strategies I can apply to improve the success rate of these reactions?
A3: Yes, several general strategies can be employed:
-
Use of More Reactive Reagents: Employing highly reactive reagents can sometimes overcome the energy barrier imposed by steric hindrance.
-
Catalysis: Utilizing specific catalysts can lower the activation energy of the reaction and promote the desired transformation even with sterically congested substrates.
-
Forcing Conditions: Increasing the reaction temperature or pressure can provide the necessary energy for the reaction to proceed, although this may also lead to side product formation.
-
Protecting Groups: In some cases, a protecting group strategy can be used to temporarily alter the steric or electronic properties of the molecule to facilitate a desired reaction at another site.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation of an Ortho-Substituted Benzylamine
Question: I am attempting to acylate a 2,6-disubstituted benzylamine with an acyl chloride, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?
Answer: Low yields in the N-acylation of sterically hindered benzylamines are a common problem. The primary reasons are the reduced nucleophilicity of the nitrogen atom and the steric shield provided by the ortho-substituents. Here’s a systematic approach to troubleshoot this issue:
-
Increase the Reactivity of the Acylating Agent: If you are using an acid anhydride, switch to a more reactive acyl chloride.[1]
-
Employ a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly enhance the reaction rate. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1]
-
Use a Stronger, Non-Nucleophilic Base: A common issue is incomplete deprotonation of the benzylammonium salt formed during the reaction. Using a stronger, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be more effective than pyridine. For extremely hindered cases, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of the acylating agent can be very effective.[1]
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure all reactants are well-solvated.
-
Temperature: While starting at 0 °C is common to control the initial exotherm, gradually warming the reaction to room temperature or even gently heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for potential side product formation at higher temperatures.
-
Caption: A logical workflow for optimizing the N-acylation of a hindered benzylamine.
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2,6-Dimethylaniline | Acetyl Chloride | NaOAc | Acetic Acid | 1 | RT | High | [1] |
| 2,6-Dimethylaniline | Chloroacetyl chloride | NaOAc | Acetic Acid | - | RT | - | [2][3] |
| Hindered Aniline | Acyl Chloride | NaH | THF | 2-4 | 0 to RT | Good | [1] |
| Primary Amines | Potassium Acyltrifluoroborates | NCS/TCCA | Water | < 1 | RT | 65-99 | [4] |
This protocol is adapted from the synthesis of an intermediate for Lidocaine.[1][2][3]
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetyl chloride (1.1 eq) dropwise with stirring.
-
Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.
Issue 2: Low Conversion in N-Alkylation of an Ortho-Substituted Benzylamine
Question: I am trying to N-alkylate an ortho-substituted benzylamine with an alkyl bromide, but the reaction is very slow and gives a low yield, with a significant amount of starting material remaining. How can I improve this?
Answer: Direct N-alkylation of sterically hindered benzylamines with alkyl halides is often challenging due to the low reactivity of the amine. Here are several strategies to overcome this:
-
Catalytic Methods (Borrowing Hydrogen): A highly effective and green approach is the "borrowing hydrogen" (or hydrogen autotransfer) methodology.[5][6] This involves reacting the benzylamine with an alcohol in the presence of a transition metal catalyst (e.g., based on Ni, Ru, or Ir). The catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine. The catalyst then reduces the imine to the desired N-alkylated product. This method avoids the use of alkyl halides and often proceeds under milder conditions.
-
Reductive Amination: This is a reliable two-step, one-pot process. The benzylamine is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the target amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] For sterically hindered substrates, using a catalyst like Pd/C with a hydrogen source such as ammonium formate can be very effective.[8]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl benzylamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and the benzylamine.[9][10] This method is known for its broad substrate scope and tolerance of sterically demanding coupling partners.
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of amines with alcohols using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] This can be a mild and effective alternative to direct alkylation with halides.
Caption: Decision-making flowchart for selecting an appropriate N-alkylation strategy.
| Substrate | Alkylating Agent | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | o-Methylbenzyl alcohol | Borrowing Hydrogen | Ni(acac)₂/cat AS | Toluene | 110 | 47 | [13] |
| 2,6-Diethylaniline | Acetaldehyde | Reductive Amination | 10% Pd/C, NH₄HCO₂ | 2-Propanol/H₂O | RT | High | [8] |
| Substituted Anilines | Aryl Halides | Buchwald-Hartwig | Pd(OAc)₂/X-Phos | Toluene | 100 | Good to Excellent | [14][15] |
| Benzylamine | Benzaldehyde | Reductive Amination | Aq-Fe, NaBH₄ | CPME/MeOH | 40 then RT | High | [16] |
| Amino-1,3,5-triazines | Various Alcohols | Borrowing Hydrogen | [Ru(p-cymene)Cl₂]₂ | Toluene | 110 | Moderate to Good | [17] |
This protocol is based on a literature procedure for the N-alkylation of a sterically hindered aniline.[8]
Materials:
-
2,6-Diethylaniline
-
Acetaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Catalyst Activation: To a round-bottom flask, add 2-propanol (appropriate volume for a ~0.1 M solution) and 10% Pd/C (5-10 mol%). Stir the suspension for 10-15 minutes at room temperature to activate the catalyst.
-
Reaction Mixture: To the activated catalyst mixture, add 2,6-diethylaniline (1.0 eq) and acetaldehyde (1.1 eq). Then, add a solution of ammonium formate (3.0 eq) in a small amount of water.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-ethyl-2,6-diethylaniline.
Visualizing the "Ortho Effect"
The "ortho effect" is a key concept in understanding the reactivity of ortho-substituted benzylamines. The following diagram illustrates how an ortho-substituent can sterically hinder the approach of a reagent to the nitrogen atom.
Caption: Steric hindrance in an ortho-substituted benzylamine, impeding reagent access.
References
- 1. benchchem.com [benchchem.com]
- 2. chegg.com [chegg.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Flumetralin and Other Dinitroaniline Herbicides as Plant Growth Inhibitors
For Researchers, Scientists, and Agricultural Professionals
This guide provides a comparative analysis of Flumetralin, a dinitroaniline-based plant growth regulator, with other herbicides from the same class. The focus is on their efficacy in controlling unwanted plant growth, particularly in tobacco cultivation, supported by experimental data. While the initially requested compound, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, is not a well-documented inhibitor in publicly available scientific literature, Flumetralin represents a closely related and well-characterized alternative within the context of growth inhibition.
Introduction to Dinitroaniline Herbicides
Dinitroaniline herbicides are a class of selective, soil-applied herbicides used to control most annual grasses and some annual broadleaf weeds. Their primary mechanism of action involves the inhibition of microtubule formation in plant cells. This disruption of microtubule polymerization interferes with cell division (mitosis) and cell elongation, ultimately leading to the death of susceptible plants. Flumetralin is specifically used as a contact and local systemic agent to control sucker growth on tobacco plants.
Comparative Efficacy of Dinitroaniline Herbicides
The efficacy of dinitroaniline herbicides can vary depending on the specific compound, application rate, and environmental conditions. The following table summarizes the performance of Flumetralin and other common dinitroaniline herbicides in controlling various plant species.
| Herbicide | Target Weed/Plant | Application Rate | Efficacy (% Control) | Reference |
| Flumetralin | Tobacco Suckers | 1.01 - 2.69 kg a.i./ha | High | [1] |
| Velvetleaf | - | Good | [2] | |
| Pendimethalin | Flue-Cured Tobacco Seedbeds | 1.12 kg/ha | Effective, but can cause phytotoxicity | |
| Velvetleaf | - | Moderate | [2] | |
| Giant Foxtail | - | Satisfactory | [2] | |
| Trifluralin | Velvetleaf | - | Moderate | [2] |
| Giant Foxtail | - | Most Satisfactory | [2] | |
| Oryzalin | Velvetleaf | - | Best | [2] |
| Giant Foxtail | - | Moderate | [2] | |
| Dinitramine | Velvetleaf | - | Best | [2] |
| Giant Foxtail | - | Moderate | [2] | |
| Butralin | Tobacco Suckers | 3.32 l/ha | Effective | [3] |
Note: Efficacy can be influenced by factors such as soil type, moisture, and temperature. "a.i." stands for active ingredient.
Mechanism of Action: Dinitroaniline Herbicides
Dinitroaniline herbicides share a common mechanism of action focused on the disruption of microtubule dynamics, which is crucial for cell division and growth in plants.
Caption: Mechanism of action of dinitroaniline herbicides in a plant cell.
Experimental Protocols
Protocol 1: Evaluation of Sucker Control in Flue-Cured Tobacco
This protocol outlines a typical field experiment to compare the efficacy of different sucker control agents like Flumetralin and Butralin.
Objective: To assess the effectiveness of different herbicides in controlling axillary bud (sucker) growth in tobacco plants.
Methodology:
-
Plot Setup: Establish experimental plots in a randomized complete block design with multiple replications for each treatment.
-
Planting: Transplant tobacco seedlings (e.g., Nicotiana tabacum L.) at a standard spacing.
-
Topping: Once the tobacco plants reach the appropriate growth stage (e.g., elongated-button-to-early-flower), manually remove the terminal bud (topping).
-
Herbicide Application: Apply the different herbicide treatments at their recommended rates. For local systemics like Flumetralin, the application is typically directed to the upper stalk to run down and contact the axillary buds.[4]
-
Data Collection:
-
Count and weigh the number of suckers per plant at regular intervals (e.g., weekly) after application.
-
Assess phytotoxicity by visually rating any damage to the tobacco leaves.
-
At the end of the season, measure the yield and quality of the cured tobacco leaves.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: Workflow for a field trial comparing tobacco sucker control agents.
Protocol 2: Herbicide Persistence in Soil Bioassay
This protocol describes a method to assess the residual activity of dinitroaniline herbicides in the soil.
Objective: To determine the persistence and potential for carryover injury to subsequent crops from different dinitroaniline herbicides.
Methodology:
-
Herbicide Application: Apply the dinitroaniline herbicides to be tested to designated soil plots at specified rates.
-
Incubation: Allow the herbicides to remain in the soil for a defined period (e.g., 75 or 355 days).[2]
-
Bioassay Planting: After the incubation period, plant a sensitive indicator species (e.g., oats) in the treated plots.
-
Injury Assessment: Visually assess the injury to the indicator plants at regular intervals. This can be rated on a scale (e.g., 0% = no injury, 100% = plant death).
-
Biomass Measurement: At the end of the bioassay period, harvest the above-ground portion of the indicator plants, dry them, and record the dry weight.
-
Data Analysis: Compare the injury ratings and biomass of plants grown in treated soil to those in untreated control soil to determine the level of herbicide persistence.
Concluding Remarks
The comparative analysis of dinitroaniline herbicides demonstrates that while they share a common mechanism of action, their efficacy and persistence can differ. Flumetralin is a highly effective agent for the specific application of tobacco sucker control. When selecting a dinitroaniline herbicide, researchers and agricultural professionals must consider the target weed species, crop safety, and the potential for soil residue carryover to subsequent crops. The experimental protocols provided offer a framework for conducting further comparative studies to optimize weed and plant growth management strategies.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field Comparison of Twelve Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Evaluation of yield, quality and sucker control performance of flue-cured tobacco when treated with flumetralin and butralin in reduced doses with a surfactant | CORESTA [coresta.org]
- 4. burleytobaccoextension.mgcafe.uky.edu [burleytobaccoextension.mgcafe.uky.edu]
A Comparative Guide to Purity Validation of Synthesized 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for validating the purity of synthesized 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug substances. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes visualizations to aid in understanding the experimental workflows.
Introduction
This compound is a substituted benzylamine derivative with potential applications in pharmaceutical synthesis. Ensuring its chemical purity is a crucial step in the drug development process to identify and quantify any impurities, such as starting materials, by-products, or degradation products. The three techniques discussed offer orthogonal approaches to purity assessment, each with distinct advantages and limitations.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative analysis. |
| Typical Purity (%) | >99.5 | >99.5 | >99.0 (Quantitative NMR) |
| Limit of Detection | Low ppm levels | Low ppb to ppm levels | ~0.1% for routine analysis |
| Key Advantages | Versatile for a wide range of compounds, non-destructive, well-established for purity assays. | High separation efficiency, provides molecular weight and fragmentation data for impurity identification. | Provides unambiguous structural confirmation, can quantify without a specific reference standard for the impurity (qNMR), non-destructive. |
| Key Limitations | May require derivatization for compounds lacking a UV chromophore, co-elution of impurities can be a challenge. | Limited to thermally stable and volatile compounds, derivatization may be necessary. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Table 1: Comparison of HPLC, GC-MS, and NMR for Purity Analysis
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Nitrogen or Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve the synthesized compound in dichloromethane to a concentration of 1 mg/mL.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Electron ionization (EI) mode at 70 eV
-
Scan range: 40-450 m/z
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹⁹F NMR are powerful tools for the structural confirmation and purity assessment of fluorinated compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe the signals corresponding to the ethyl and benzyl protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine spectrum to observe the signal for the fluorine atom on the benzene ring. The chemical shift and coupling constants can confirm the substitution pattern.
-
-
Purity Determination: The presence of impurity peaks in either the ¹H or ¹⁹F spectrum indicates the presence of impurities. The purity can be estimated by integrating the signals of the main compound and the impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: NMR Spectroscopy Workflow.
Conclusion
The validation of the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine purity assessment and quantification of non-volatile impurities. GC-MS provides excellent separation and identification capabilities for volatile and semi-volatile impurities. NMR spectroscopy offers definitive structural confirmation and is a powerful tool for identifying and quantifying impurities without the need for reference standards. For comprehensive purity validation, a combination of these techniques is recommended to ensure the quality and consistency of the synthesized compound for its intended use in research and drug development.
A Comparative Analysis of 2-Chloro-N-ethyl-6-fluorobenzylamine and Other Halogenated Benzylamines in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Introduction
Halogenated benzylamines represent a class of organic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities including antifungal, antibacterial, and anticancer properties. The introduction of halogen atoms and N-alkylation can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the predicted bioactivity of 2-Chloro-N-ethyl-6-fluorobenzylamine against a selection of other halogenated benzylamines. Due to the limited publicly available data on 2-Chloro-N-ethyl-6-fluorobenzylamine, this comparison is based on established structure-activity relationships (SAR) within this chemical class, supported by experimental data for structurally related compounds.
Predicted Bioactivity Profile of 2-Chloro-N-ethyl-6-fluorobenzylamine
Based on structure-activity relationship studies of related halogenated and N-alkylated benzylamines, the bioactivity profile of 2-Chloro-N-ethyl-6-fluorobenzylamine can be predicted. The presence of both chloro and fluoro groups on the benzene ring is expected to enhance its lipophilicity, potentially increasing its ability to penetrate cell membranes. The N-ethyl group may modulate its interaction with biological targets and affect its metabolic stability. It is hypothesized that 2-Chloro-N-ethyl-6-fluorobenzylamine will exhibit antifungal activity, and potentially antibacterial and anticancer properties.
Comparative Bioactivity Data
To provide a framework for understanding the potential bioactivity of 2-Chloro-N-ethyl-6-fluorobenzylamine, the following tables summarize the reported activities of structurally similar halogenated benzylamines.
Antifungal Activity
Many benzylamine derivatives exhibit antifungal properties by inhibiting the enzyme squalene epoxidase, a key step in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.
Table 1: Antifungal Activity of Halogenated Benzylamine Derivatives
| Compound | Halogen Substitution | N-Substitution | Target Organism | Bioactivity (MIC, µg/mL) | Reference |
| 2-Chloro-6-fluorobenzylamine | 2-Cl, 6-F | - | Trichophyton spp. | 31.25-125 | [3] |
| 4-Chlorobenzylamine | 4-Cl | - | Sclerotinia sclerotiorum | >50 | [4] |
| Benzylamine | None | - | Sclerotinia sclerotiorum | >50 | [4] |
| N-Aryl-N-benzylamines | Various | Aryl | Dermatophytes | 31.25-125 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity
Halogenation has been shown to enhance the antibacterial activity of various scaffolds. The mechanism of action for antibacterial benzylamines can vary, with some targeting essential enzymes or disrupting cell membrane integrity.
Table 2: Antibacterial Activity of Halogenated Benzylamine Derivatives
| Compound | Halogen Substitution | Target Organism | Bioactivity (MIC, µg/mL) | Reference |
| 3-Benzylamide derivative with Fluorine | 4-F | M. smegmatis | Zone of inhibition ratio: 0.62 | [5] |
| 3-Benzylamide derivative with Fluorine | 4-F | S. aureus | Zone of inhibition ratio: 0.44 | [5] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Isomeric fluorination | S. aureus | 32 | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Isomeric fluorination | S. epidermidis | 32 | [6] |
Note: Zone of inhibition is a qualitative measure of antibacterial activity.
Anticancer Activity
The cytotoxic effects of halogenated compounds against various cancer cell lines have been documented. The introduction of halogens can influence the molecule's ability to interact with cellular targets and induce apoptosis or cell cycle arrest.
Table 3: Anticancer Activity of Halogenated Benzylamine Derivatives
| Compound | Halogen Substitution | Cell Line | Bioactivity (IC50, µM) | Reference |
| 2-aminomethylene-3(2H)-benzofuranone with Fluorine | Varies | HSC-2 (Oral Squamous Carcinoma) | Generally elevated cytotoxicity | [7] |
| 5-(2-hydroxylbenzoyl)-2-phenylimidazole | None | HSC-2, HSG (Salivary Gland Tumor) | High | [8] |
| Indolyl sulfonamides | Varies | Pancreatic cancer cell lines | Cytotoxic at 50 µM | [9] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism (adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Benzylamines
The primary antifungal mechanism of benzylamines involves the inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] This leads to the accumulation of toxic squalene and a depletion of ergosterol in the fungal cell membrane, ultimately causing cell death.
Caption: Antifungal mechanism of halogenated benzylamines.
General Workflow for Bioactivity Screening
The process of evaluating the bioactivity of a novel compound like 2-Chloro-N-ethyl-6-fluorobenzylamine typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for bioactivity screening.
Conclusion
While direct experimental data for 2-Chloro-N-ethyl-6-fluorobenzylamine is not yet available in the public domain, analysis of structurally related halogenated benzylamines provides a strong basis for predicting its bioactivity. The presence of chloro and fluoro substituents, combined with N-ethylation, suggests that this compound is a promising candidate for investigation as an antifungal agent, with potential for antibacterial and anticancer activities as well. Further empirical studies are warranted to fully elucidate its biological profile and therapeutic potential. This comparative guide serves as a valuable resource for researchers interested in the rational design and development of novel halogenated benzylamine-based therapeutic agents.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives [nyxxb.cn]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. protocols.io [protocols.io]
- 14. actascientific.com [actascientific.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
A Comparative Guide to Validated Analytical Methods for the Assay of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of suitable validated analytical methodologies for the assay of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a key chemical intermediate. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are standard methods for the analysis of small organic molecules.
While specific validated methods for this compound are not widely published, this guide presents a comparison based on established principles and data from analogous compounds, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methodologies
The choice between HPLC and GC for the assay of this compound depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the nature of potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase. |
| Primary Use | Suitable for a wide range of non-volatile and thermally labile compounds. Ideal for purity and assay determination. | Best suited for volatile and thermally stable compounds. Effective for identifying and quantifying volatile impurities. |
| Specificity | High, particularly with photodiode array (PDA) or mass spectrometry (MS) detectors that provide spectral data. | Very high, especially when coupled with a Mass Spectrometer (MS) detector for definitive peak identification. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. MS detectors offer even lower detection limits. | Extremely high sensitivity, capable of detecting trace-level impurities, particularly with a Flame Ionization Detector (FID) or MS.[5][6] |
| Instrumentation | HPLC system including a pump, injector, column, and detector (e.g., UV/DAD, MS). | Gas chromatograph with an injector, column, oven, and detector (e.g., FID, MS). |
Experimental Protocols
The following are detailed, representative protocols for the validation of HPLC and GC methods for the assay of this compound, following ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound and the determination of its purity.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 250 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.
3. Validation Parameters:
-
Specificity: Analyze blank, placebo (if in a formulation), standard, and sample solutions. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known quantity of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day and with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) and observe the effect on the results.
Gas Chromatography (GC) Method
This method is suitable for the assay of this compound, particularly if volatile impurities are of concern.
1. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1)
2. Standard and Sample Preparation:
-
Solvent/Diluent: Dichloromethane
-
Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1000 µg/mL. Prepare working standards by appropriate dilution.
-
Sample Solution: Dissolve the sample in dichloromethane to achieve a concentration within the linear range of the method.
3. Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a manner analogous to the HPLC method, with adjustments appropriate for GC analysis (e.g., varying oven temperature ramp rate or carrier gas flow rate for robustness).
Data Presentation
The following tables summarize hypothetical but representative quantitative data from the validation of the HPLC and GC methods, with acceptance criteria based on ICH guidelines.[3][7][8]
Table 1: HPLC Method Validation Data
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% for all variations | All variations within acceptance criteria |
Table 2: GC Method Validation Data
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.0% |
| LOD | S/N ≥ 3 | 0.1 ppm |
| LOQ | S/N ≥ 10 | 0.3 ppm |
| Robustness | RSD ≤ 2.0% for all variations | All variations within acceptance criteria |
Visualizations
The following diagrams illustrate the workflows for the analytical method validation process.
Caption: HPLC analytical method validation workflow.
Caption: Gas Chromatography analytical method validation workflow.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Blueprint: Confirming the Structure of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate world of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison to facilitate the structural elucidation of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a compound of interest in medicinal chemistry. By juxtaposing predicted spectroscopic data with experimental data from structurally related analogs, this document serves as a vital resource for researchers and scientists in the field.
Comparative Spectroscopic Data Analysis
To definitively confirm the structure of this compound, a multi-faceted spectroscopic approach is essential. The following tables summarize the anticipated key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside the expected mass spectrometry fragmentation pattern. For comparative purposes, experimental data for three closely related analogs—2-Fluorobenzylamine, 2-Chlorobenzylamine, and N-Ethylbenzylamine—are provided.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Benzylic Protons (-CH₂-) (ppm) | N-Ethyl Protons (-CH₂CH₃) (ppm) | Amine Proton (-NH-) (ppm) | Solvent |
| This compound (Predicted) | 7.0 - 7.4 (m) | ~3.8 (s) | ~2.7 (q), ~1.2 (t) | Broad singlet | CDCl₃ |
| 2-Fluorobenzylamine[1] | 6.88 - 7.44 (m) | 3.88 (s) | - | 1.51 (s) | CDCl₃ |
| 2-Chlorobenzylamine | 7.1 - 7.4 (m) | 3.9 (s) | - | 1.5 (s) | CDCl₃ |
| N-Ethylbenzylamine[2] | 7.2 - 7.4 (m) | 3.8 (s) | 2.7 (q), 1.1 (t) | Broad singlet | CDCl₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (-CH₂-) (ppm) | N-Ethyl Carbons (-CH₂CH₃) (ppm) | Solvent |
| This compound (Predicted) | 115-165 (including C-F and C-Cl signals with characteristic splitting for C-F) | ~50 | ~45, ~15 | CDCl₃ |
| 2-Chlorobenzylamine[3] | 127.1, 128.6, 129.4, 132.5, 139.3 | 44.1 | - | CDCl₃ |
Table 3: Comparative IR Spectroscopic Data (Predicted vs. Experimental)
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~3300-3400 (broad) | ~3010-3070 | ~2850-2960 | ~1200-1300 | ~750-800 |
| 2-chlorobenzylmethylamine[4] | ~3300-3400 (broad) | ~3060 | ~2800-2950 | - | ~750 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound (Predicted) | 187/189 (due to ³⁵Cl/³⁷Cl isotopes) | 172 (M-CH₃), 158 (M-C₂H₅), 142 (M-C₂H₅, -NH), 125 (2-chloro-6-fluorobenzyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[5] The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set from 0 to 15 ppm, and a sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is set from 0 to 220 ppm, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7] The plates are then mounted in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[10]
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for spectroscopic structure confirmation.
Caption: Experimental workflow for spectroscopic analysis.
By following the outlined experimental protocols and comparing the acquired data with the provided reference and predicted values, researchers can confidently confirm the chemical structure of this compound. This guide underscores the power of a synergistic spectroscopic approach in modern chemical research.
References
- 1. 2-Fluorobenzylamine(89-99-6) 1H NMR [m.chemicalbook.com]
- 2. N-Ethylbenzylamine(14321-27-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chlorobenzylamine(89-97-4) 13C NMR [m.chemicalbook.com]
- 4. 2-chlorobenzylmethylamine [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. rroij.com [rroij.com]
A Comparative Guide to the Analysis of Substituted Benzylamines: GC vs. HPLC
For researchers, scientists, and drug development professionals, the accurate analysis of substituted benzylamines—a class of compounds integral to many pharmaceuticals and bioactive molecules—is paramount. The choice of analytical technique is a critical decision that impacts data quality, experimental efficiency, and overall project success. This guide provides an objective comparison of two cornerstone chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of these compounds, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between GC and HPLC for Benzylamine Analysis
The fundamental choice between GC and HPLC hinges on the physicochemical properties of the target substituted benzylamine, specifically its volatility, thermal stability, and polarity.[1][2] GC is optimal for volatile and thermally stable compounds, while HPLC excels with non-volatile, polar, and thermally labile molecules.[1][2]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile components in a gaseous mobile phase. | Separation of components in a liquid mobile phase under high pressure. |
| Analyte Suitability | Volatile & Thermally Stable Benzylamines.[1][3] | Non-volatile, Thermally Unstable, & Polar Benzylamines.[2][3][4] |
| Sample Preparation | Often requires derivatization to increase volatility and reduce peak tailing.[5][6] | Often minimal; dissolution in mobile phase. Derivatization may be used to enhance detection.[7] |
| Typical Column | Fused silica capillary with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Base-deactivated columns are recommended for amines.[8][9] | Packed column with a solid stationary phase (e.g., C18 reversed-phase).[10][11] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS).[4] |
| Analysis Speed | Generally faster run times for simple mixtures.[3][4] | Can have longer run times, depending on the complexity of the separation.[4] |
| Resolution | Capillary GC offers very high separation efficiency and narrow peaks.[4][12] | Excellent resolution, influenced by mobile phase composition and column packing.[4] |
| Key Advantage | High resolution and sensitivity, especially with MS.[13] | Broad applicability to a wide range of compounds without derivatization.[2] |
| Key Limitation | Limited to thermally stable and volatile compounds; amines often require derivatization due to high polarity causing peak tailing.[6][8] | Mobile phase selection can be complex; potential for peak broadening with highly polar analytes in reversed-phase systems.[14] |
Gas Chromatography (GC) for Substituted Benzylamines
GC is a powerful technique renowned for its high resolution, but its application to substituted benzylamines presents specific challenges. The inherent polarity and basicity of the amine functional group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and reduced accuracy.[8]
To overcome these issues, derivatization is almost always a necessary step. This process chemically modifies the amine to make it more volatile and less polar, thus more "GC-amenable".[6]
Common Derivatization Strategies for GC:
-
Silylation: Replaces active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] This reduces polarity and increases volatility.[5]
-
Acylation: Involves reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride to form stable, volatile amide derivatives.[15]
Experimental Protocol: GC-MS Analysis of a Substituted Benzylamine (Post-Derivatization)
This protocol outlines a general method for the analysis of a substituted benzylamine after derivatization with BSTFA.
-
Sample Derivatization:
-
To 100 µL of the sample solution (e.g., 1 mg/mL in aprotic solvent like acetonitrile), add 100 µL of BSTFA and 10 µL of a catalyst such as trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[16]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Mass Range: Scan from m/z 50-550.
-
Interface Temperature: 280°C.[17]
-
High-Performance Liquid Chromatography (HPLC) for Substituted Benzylamines
HPLC is arguably the more versatile and direct approach for analyzing a broad range of substituted benzylamines.[3] Its key advantage is the ability to analyze compounds that are non-volatile or thermally unstable without requiring derivatization to induce volatility.[2] The separation occurs in a liquid mobile phase, making it suitable for a wide array of polarities and molecular weights.
Reversed-phase HPLC using a C18 column is the most common modality. Here, a polar mobile phase is used, and less polar compounds are retained longer on the non-polar stationary phase. For highly polar benzylamines, specialized columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary to achieve adequate retention.[18][19]
While not essential for volatilization, derivatization can be employed in HPLC to enhance detectability. For instance, reacting a benzylamine with a fluorescent tag allows for highly sensitive detection using a fluorescence detector.[20][21]
Experimental Protocol: HPLC-UV Analysis of a Substituted Benzylamine
This protocol provides a standard reversed-phase HPLC method for the separation and quantification of a substituted benzylamine.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[7]
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. (e.g., 40:60 v/v). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV at 210 nm or 254 nm, depending on the chromophore of the benzylamine.[11]
-
Injection Volume: 10 µL.
-
Quantitative Performance Comparison
The following table presents representative quantitative data to illustrate the performance differences between the two techniques for analyzing a hypothetical substituted benzylamine. Actual values will vary significantly based on the specific analyte, instrumentation, and method optimization.
| Parameter | GC-MS (with Derivatization) | HPLC-UV (Direct Analysis) |
| Retention Time (min) | 8.5 | 6.2 |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL | 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (%RSD, n=6) | < 3% | < 2% |
Note: This data is illustrative. GC-MS generally offers lower detection limits due to the sensitivity of the mass spectrometer. HPLC precision is often excellent for quantitative assays.
Decision-Making Workflow
To assist in selecting the appropriate technique, the following workflow diagram outlines a logical decision-making process based on the properties of the substituted benzylamine and the analytical objectives.
Caption: Method selection workflow for benzylamine analysis.
Conclusion
Both GC and HPLC are powerful and reliable techniques for the analysis of substituted benzylamines, each with distinct advantages.
-
Choose GC when analyzing volatile and thermally stable benzylamines, especially when very high sensitivity is required and a derivatization step is acceptable. Its high resolving power makes it excellent for complex mixtures.
-
Choose HPLC for its broad applicability, particularly for non-volatile, polar, or thermally sensitive substituted benzylamines. It is often the more direct and straightforward method, avoiding the need for chemical derivatization for the primary analysis, making it a robust workhorse in pharmaceutical development and quality control.[3]
Ultimately, the optimal choice depends on a thorough evaluation of the analyte's properties, the specific requirements of the analysis (e.g., sensitivity, speed), and the instrumentation available in the laboratory.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. scientificlabs.com [scientificlabs.com]
Comparative Analysis of In Vitro Cross-Reactivity for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key in vitro assays for assessing the cross-reactivity of the small molecule, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. Understanding the potential off-target interactions of investigational compounds is critical for predicting potential adverse effects and ensuring therapeutic specificity. While specific cross-reactivity data for this compound is not publicly available, this guide outlines the standard experimental approaches and provides a framework for how such data would be presented and interpreted.
Comparison of In Vitro Cross-Reactivity Assays
A multi-faceted approach is essential for a thorough assessment of off-target binding. The following table summarizes three common and powerful techniques used in preclinical drug development.
| Assay Type | Principle | Information Gained | Throughput | Limitations |
| Radioligand Binding Assay | Measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[1][2] | Binding affinity (Ki) to a specific receptor. | Low to Medium | Requires a specific radioligand for each target; does not assess functional activity. |
| Enzyme Inhibition Assay | Measures the effect of a test compound on the activity of a specific enzyme.[3][4] | Inhibitory potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[4] | High | Target-specific; does not provide information on binding to non-enzymatic proteins. |
| Kinase Profiling (e.g., KINOMEscan) | Quantifies the interaction of a test compound with a large panel of kinases.[5][6][7] | Selectivity profile across the kinome; identifies potential on- and off-target kinase interactions.[5][6] | High | Primarily measures binding affinity, not functional inhibition; may not capture allosteric interactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for the key assays.
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[1][2][8]
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.[1]
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The reaction plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.[2]
Enzyme Inhibition Assay Protocol
This protocol outlines the steps to assess the inhibitory effect of a compound on a specific enzyme's activity.[3][4]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compound in the appropriate solvents.
-
Enzyme and Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring the Reaction: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a plate reader.
-
Data Analysis: The reaction rates are plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Potential Off-Target Interactions of Substituted Benzylamines
The chemical scaffold of this compound, a substituted benzylamine, is present in a variety of biologically active molecules.[9][10] Compounds with this core structure have been reported to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as monoamine oxidase.[11] Therefore, a comprehensive cross-reactivity assessment should ideally probe a diverse panel of such targets.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor. For instance, if this compound were to inhibit a specific kinase in this pathway, it could lead to downstream effects on gene transcription and cellular responses.
Conclusion
A thorough investigation of the cross-reactivity of this compound is paramount for its development as a potential therapeutic agent. The use of a combination of in vitro assays, such as radioligand binding, enzyme inhibition, and comprehensive kinase profiling, provides a robust dataset to predict potential off-target liabilities. The methodologies and frameworks presented in this guide offer a standardized approach for researchers and drug development professionals to assess the selectivity and potential for cross-reactivity of this and other novel chemical entities. This proactive approach to safety and selectivity profiling is integral to the successful translation of promising molecules from the laboratory to the clinic.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Target Selectivity of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: A Methodological Guide
Disclaimer: As of December 2025, publicly available experimental data on the specific biological target, selectivity profile, and mechanism of action for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine is limited. This guide therefore provides a comprehensive framework of established methodologies and hypothetical data to illustrate how the selectivity of this, or any novel compound, would be rigorously evaluated for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic compound with potential for biological activity. A critical aspect of characterizing any new chemical entity for therapeutic potential is determining its selectivity—the degree to which it interacts with its intended biological target versus other, off-target molecules. High selectivity is a key determinant of a drug's safety and efficacy profile, minimizing the potential for adverse effects. This guide outlines the standard experimental workflow for assessing the selectivity of a novel compound.
Hypothetical Target Identification and Primary Screening
The initial step in a drug discovery campaign is to identify the primary biological target. This is often achieved through high-throughput screening (HTS) of large compound libraries against a specific protein or cellular pathway. For the purpose of this guide, we will hypothesize that this compound (herein referred to as Compound X) has been identified as a potent inhibitor of Kinase A , a hypothetical enzyme implicated in a disease pathway.
In Vitro Selectivity Profiling
Once a primary target is identified, the compound's selectivity is assessed against a panel of related and unrelated proteins.
Kinome-Wide Selectivity Panel
Given our hypothetical target is a kinase, a broad panel of other kinases would be screened to determine the selectivity of Compound X.
Experimental Protocol: Kinase Binding Assay (e.g., KiNativ™)
-
Lysate Preparation: Cellular lysates containing a wide range of endogenous kinases are prepared.
-
Compound Incubation: The lysates are incubated with varying concentrations of Compound X.
-
Probe Labeling: A biotinylated acyl phosphate probe that covalently labels the ATP binding site of kinases is added. Compound X binding to a kinase will prevent the probe from labeling that specific kinase.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not labeled by the probe, indicating they were bound by Compound X.
-
Data Analysis: The potency of interaction (e.g., IC50) is determined for each identified kinase.
Table 1: Hypothetical Kinome Selectivity of Compound X
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Kinase A) |
| Kinase A | 15 | 1 |
| Kinase B | 850 | 57 |
| Kinase C | > 10,000 | > 667 |
| Kinase D | 1,200 | 80 |
| Kinase E | > 10,000 | > 667 |
dot
Caption: Experimental workflow for kinome-wide selectivity profiling.
Broader Off-Target Screening
To ensure comprehensive selectivity profiling, Compound X would also be tested against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared.
-
Assay Setup: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of Compound X.
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The ability of Compound X to displace the radioligand is used to calculate its binding affinity (Ki).
Table 2: Hypothetical Off-Target Profile of Compound X
| Target Class | Specific Target | % Inhibition at 10 µM |
| GPCR | Adrenergic α1A | 8% |
| GPCR | Dopamine D2 | 12% |
| Ion Channel | hERG | 5% |
| Nuclear Receptor | Estrogen Receptor α | < 2% |
Cellular Target Engagement and Pathway Analysis
Demonstrating that a compound binds to its target in a test tube is the first step. The next crucial phase is to confirm that it engages the target in a cellular context and modulates its downstream signaling.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Cells expressing Kinase A are cultured and treated with increasing concentrations of Compound X.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Protein Quantification: Total protein concentration is determined for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of a known substrate of Kinase A, followed by a secondary antibody conjugated to a reporter enzyme.
-
Detection: The signal is detected, and band intensities are quantified.
Table 3: Hypothetical Cellular Activity of Compound X
| Treatment | Concentration (nM) | p-Substrate Y Level (Fold Change vs. Control) |
| Vehicle Control | - | 1.00 |
| Compound X | 10 | 0.85 |
| Compound X | 50 | 0.42 |
| Compound X | 250 | 0.15 |
dot
Caption: Inhibition of the hypothetical Kinase A signaling pathway by Compound X.
Comparison with Alternative Compounds
A crucial part of evaluating a new compound is to benchmark its performance against existing alternatives or standards of care.
Table 4: Comparative Selectivity and Potency
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) | hERG Ki (µM) |
| Compound X | 15 | 850 | 57 | > 30 |
| Competitor 1 | 25 | 150 | 6 | 5.2 |
| Competitor 2 | 8 | 24 | 3 | 12.8 |
Conclusion
Based on this hypothetical evaluation, this compound (Compound X) demonstrates high potency for its primary target, Kinase A, and a favorable selectivity profile against other kinases and common off-targets. Its superior selectivity ratio and lower off-target activity compared to competitor compounds suggest it may have a wider therapeutic window and a better safety profile. Further preclinical and clinical studies would be required to validate these in vitro findings. This guide provides the foundational framework for such an evaluation.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzylamine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzylamine scaffold is a versatile pharmacophore integral to a wide array of biologically active compounds, demonstrating therapeutic potential across various diseases including cancer, neurodegenerative disorders, and infectious agents. This guide provides a comparative analysis of the preclinical efficacy of several classes of benzylamine-based compounds, presenting supporting experimental data from both in vitro and in vivo studies. The information is structured to facilitate objective comparison and aid in the evaluation of these compounds as potential therapeutic agents.
I. Benzylamine Derivatives in Oncology
A. 2-Acetyl-benzylamine: A Potential Anti-Leukemia Agent
A natural alkaloid isolated from Adhatoda vasica, 2-acetyl-benzylamine, has demonstrated significant cytotoxic properties against leukemia cell lines, an effect that has been validated in preclinical in vivo models.
| Compound | Cell Line | Assay Type | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| 2-Acetyl-benzylamine | MOLM-14 (AML) | Cytotoxicity Assay | 0.40 mM (at 24h) | MOLM-14 Xenograft in mice | Inhibition of tumor growth |
| 2-Acetyl-benzylamine | NB-4 (APL) | Cytotoxicity Assay | 0.39 mM (at 24h) | - | - |
2-acetyl-benzylamine exerts its anti-leukemic effects by inhibiting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many hematological malignancies and plays a crucial role in promoting cancer cell proliferation and survival.[1][2][3]
In Vitro Cytotoxicity Assay: Leukemia cell lines (MOLM-14, NB-4) are seeded in 96-well plates and treated with varying concentrations of 2-acetyl-benzylamine for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to untreated controls.
In Vivo Leukemia Xenograft Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MOLM-14 cells. Once tumors are established (e.g., reaching a volume of 100-150 mm³ for subcutaneous models), mice are randomized into treatment and control groups.[4] 2-acetyl-benzylamine is administered (e.g., intraperitoneally) at a predetermined dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed for further analysis.
B. Substituted Aryl Benzylamines: Targeting Prostate Cancer
A series of substituted aryl benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for the synthesis of testosterone in the testes and prostate cancer cells.
| Compound ID | Target | Assay Type | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| STX2171 | 17β-HSD3 | Enzyme Inhibition | 200 nM | LNCaP Xenograft in castrated mice | Inhibition of androstenedione-stimulated tumor growth |
| Compound 29 | 17β-HSD3 | Enzyme Inhibition | 76 nM | - | - |
| Compound 30 | 17β-HSD3 | Enzyme Inhibition | 74 nM | - | - |
| S-(+)-enantiomer (32) | 17β-HSD3 | Enzyme Inhibition | 370 nM | - | - |
By inhibiting 17β-HSD3, these benzylamine derivatives block the conversion of androstenedione to testosterone, thereby reducing the levels of androgens that stimulate the growth of hormone-dependent prostate cancer.[5][6]
In Vitro 17β-HSD3 Inhibition Assay: A whole-cell radiometric assay is developed using a cell line stably expressing human 17β-HSD3 (e.g., HEK-293 cells).[7] Cells are incubated with a radiolabeled substrate (e.g., [³H]androstenedione) and varying concentrations of the inhibitor. The conversion of the substrate to the product (testosterone) is measured by thin-layer chromatography and radiometric detection. The IC50 value is determined as the inhibitor concentration that reduces enzyme activity by 50%.
In Vivo Prostate Cancer Xenograft Model: Androgen-sensitive human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into castrated male immunodeficient mice.[8][9][10] Once tumors are established, mice are treated with a source of androstenedione to stimulate tumor growth. The benzylamine-based inhibitor is administered (e.g., orally or subcutaneously) at a specified dose and schedule. Tumor growth is monitored by measuring tumor volume with calipers.
C. s-Triazine-Hydrazone Derivatives with Benzylamine Moiety: Broad-Spectrum Anticancer Potential
s-Triazine derivatives incorporating a benzylamine moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
| Compound ID | Cell Line | Assay Type | In vitro Efficacy (IC50) |
| Compound 4b | MCF-7 (Breast Cancer) | Antiproliferative Assay | 3.29 µM |
| Compound 4b | HCT-116 (Colon Cancer) | Antiproliferative Assay | 3.64 µM |
| Compound 4c | MCF-7 (Breast Cancer) | Antiproliferative Assay | (Effective, specific IC50 not provided) |
| Compound 4c | HCT-116 (Colon Cancer) | Antiproliferative Assay | (Effective, specific IC50 not provided) |
In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in 96-well plates and exposed to a range of concentrations of the s-triazine-hydrazone derivatives. Following an incubation period (e.g., 48-72 hours), cell viability is determined using a standard method such as the MTT assay. The IC50 values are then calculated.
In Vivo Efficacy (General Workflow): While specific in vivo data for the cited s-triazine-hydrazone compounds with a benzylamine moiety were not detailed in the initial search, a general workflow for evaluating such compounds in solid tumor models is presented below.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. lncap.com [lncap.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Fluorinated Benzylamines: A Comparative Guide to Their Biological Effects on Monoamine Oxidase
The introduction of fluorine into benzylamine scaffolds has become a pivotal strategy in medicinal chemistry to modulate pharmacological activity. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the biological effects of fluorinated benzylamine derivatives, with a specific focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]
Comparative Analysis of MAO-B Inhibition
Recent studies have focused on synthesizing and evaluating fluorinated benzylamine derivatives for their inhibitory effects on the two monoamine oxidase isoforms, MAO-A and MAO-B.[1] A consistent finding is that many of these compounds exhibit significantly higher selectivity and potency for MAO-B.[1][4] This selectivity is crucial, as MAO-B is the predominant isoform in the basal ganglia and is primarily responsible for the metabolism of dopamine.[5][] Inhibiting MAO-B can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[1][5]
Below is a summary of the inhibitory activities of selected fluorinated benzyloxy chalcone derivatives, which incorporate a fluorinated benzylamine moiety, against human MAO-A and MAO-B.
| Compound ID | Structure | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | > 40 | 0.023 | > 1739 |
| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | > 40 | 0.0053 | > 7547 |
| Safinamide | (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide | 0.281 | 0.021 | 13.3 |
| Pargyline | N-Methyl-N-(2-propynyl)benzylamine | 1.83 | 0.062 | 29.5 |
| Toloxatone | 5-(Hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one | 0.155 | > 40 | < 0.004 |
Data compiled from studies on fluorobenzyloxy chalcone derivatives.[1] IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher Selectivity Index indicates greater selectivity for MAO-B.
The data clearly demonstrates that compounds like FBZ13, which contains a 3-fluorobenzyl group, exhibit exceptionally potent and selective inhibition of MAO-B, with an IC50 value in the low nanomolar range (0.0053 μM).[1][4] This potency is approximately 4 times lower than the reference drug safinamide.[1][4] Kinetic studies have confirmed that these compounds act as competitive and reversible MAO-B inhibitors.[1][4]
Experimental Protocols
The determination of MAO inhibitory activity is a critical step in evaluating the potential of fluorinated benzylamines. Below is a detailed methodology for a common in vitro MAO inhibition assay.
Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-A and MAO-B enzymes.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[2]
-
Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4).[7]
-
Fluorescent Probe: Amplex Red or similar H2O2-detecting reagent.[9]
-
Horseradish Peroxidase (HRP).[7]
-
Test Compounds (Fluorinated Benzylamines) dissolved in DMSO.
-
Reference Inhibitors: Toloxatone or Clorgyline (for MAO-A), Safinamide or Pargyline (for MAO-B).[1][7]
-
96-well black microplates.[9]
-
Fluorescence microplate reader.[7]
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and positive controls (reference inhibitors).[9]
-
Add the MAO-A or MAO-B enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[8][9]
-
Initiate the reaction by adding a mixture of the substrate (e.g., kynuramine) and the detection reagents (e.g., Amplex Red and HRP).[9] The MAO enzyme will catalyze the deamination of the substrate, producing hydrogen peroxide (H2O2).[10]
-
The HRP enzyme then uses the generated H2O2 to oxidize the fluorescent probe, producing a highly fluorescent product (e.g., resorufin).[7]
-
-
Data Acquisition: Incubate the plate at 37°C, protected from light.[9] Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) over time or as an endpoint reading.[7][9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
-
Visualizing Mechanisms and Workflows
Mechanism of Action: MAO-B Inhibition and Dopamine Preservation
Inhibition of MAO-B by fluorinated benzylamines is a key strategy in Parkinson's disease therapy.[1] MAO-B is primarily responsible for the degradation of dopamine in the brain's striatum.[] By inhibiting this enzyme, the concentration of dopamine available for neurotransmission is increased, which helps to alleviate motor symptoms.
Caption: Pathway of MAO-B inhibition by fluorinated benzylamines to increase dopamine signaling.
Experimental Workflow: Inhibitor Screening
The process of identifying and characterizing novel MAO inhibitors involves a structured workflow, from initial compound synthesis to detailed kinetic analysis.
Caption: A typical experimental workflow for identifying and characterizing novel MAO inhibitors.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS Number: 62924-59-8). The toxicological properties of this chemical have not been thoroughly investigated, demanding strict adherence to safety protocols to minimize exposure.[1]
Hazard Summary
This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166 are required.[2] A face shield should be worn over goggles.[3] |
| Hand | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, are mandatory.[1][3] Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Protective Clothing | A lab coat or chemical-resistant suit should be worn.[1] For large quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood.[3] |
| Footwear | Closed-Toe Shoes | Leather or chemical-resistant shoes are required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is mandatory to ensure a safe laboratory environment.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Chemical Handling :
-
Handle the chemical exclusively within the fume hood to avoid inhalation of vapors.[1]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment if the chemical is flammable.[4]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep containers tightly closed when not in use.[2]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
-
Spill Response :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all disposable materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
-
Container Management :
-
Ensure all waste containers are compatible with the chemical.
-
Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area.
-
-
Disposal Procedure :
-
Dispose of all waste in accordance with federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain.
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
